N-Stearoyl-L-cysteine
Description
BenchChem offers high-quality N-Stearoyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Stearoyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDNRUDRQLCDX-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of N-Stearoyl-L-cysteine
Introduction: N-Stearoyl-L-cysteine is a modified amino acid derivative, specifically a lipoamino acid, that merges the biochemical functionality of L-cysteine with the amphiphilic properties conferred by an 18-carbon stearoyl chain. This unique molecular architecture positions it as a sophisticated functional excipient and biomaterial with significant potential in advanced drug delivery, nanotechnology, and cosmetics. Its ability to self-assemble into ordered structures, modify interfaces, and interact with biological systems is directly governed by its fundamental physicochemical properties.[1][2]
This guide provides an in-depth analysis of the core physicochemical characteristics of N-Stearoyl-L-cysteine, designed for researchers, formulation scientists, and drug development professionals. Moving beyond a simple recitation of data, we will explore the causal relationships between its structure and its behavior in both solid and solution states, providing field-proven insights into its practical application and analytical characterization.
Section 1: Molecular Structure and Fundamental Properties
A thorough understanding of N-Stearoyl-L-cysteine begins with its molecular identity and solid-state characteristics. These foundational properties are the primary determinants of its handling, stability, and formulation potential.
Chemical Identity
The molecule is formally derived from the acylation of the amino group of L-cysteine with stearic acid. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | [3] |
| Synonyms | N-(1-Oxooctadecyl)-L-cysteine, Stearoyl-L-cysteine | [3][4] |
| CAS Number | 67603-50-3 | [3][4][5] |
| Molecular Formula | C₂₁H₄₁NO₃S | [3][4][6][7] |
| Molecular Weight | 387.62 g/mol | [3][6][7] |
| Appearance | Off-White to Light Grey Solid | [4][5] |
Molecular Structure Analysis
The defining feature of N-Stearoyl-L-cysteine is its amphiphilicity. The structure consists of two distinct domains: a hydrophilic "head" and a hydrophobic "tail."
-
Hydrophilic Head: Comprised of the L-cysteine residue, which contains a carboxylic acid group (-COOH) and a thiol group (-SH). These groups are polar and capable of hydrogen bonding, rendering this portion of the molecule water-attracting.
-
Hydrophobic Tail: The long, saturated 18-carbon stearoyl chain (CH₃(CH₂)₁₆-) is nonpolar and water-repelling.
This duality is the primary driver of its surfactant-like behavior and its capacity for self-assembly in aqueous and non-aqueous environments.
Solid-State Properties
In its pure form, N-Stearoyl-L-cysteine is a solid whose physical properties are influenced by the strong intermolecular forces, including hydrogen bonding from the head group and van der Waals forces from the long alkyl chains.
| Property | Value | Causality & Scientific Insight |
| Melting Point | 84-89 °C | The relatively high melting point for a lipid-like molecule is due to the combination of strong hydrogen bonding between the cysteine head groups and the efficient packing of the long, linear stearoyl chains, which maximizes van der Waals interactions.[4] |
| Solubility | Slightly soluble in chloroform and methanol; soluble in dichloromethane.[4][5] | The long hydrophobic tail dominates the molecule's overall character, limiting its solubility in highly polar solvents like water but allowing dissolution in moderately polar and nonpolar organic solvents that can solvate the alkyl chain. |
| Storage | Hygroscopic; store at -20°C under an inert atmosphere. | The polar head group can attract and absorb moisture from the air. The thiol group is susceptible to oxidation, especially at higher temperatures and in the presence of oxygen, which can lead to disulfide bond formation. Cool, dry, and inert conditions are critical for maintaining chemical integrity.[5] |
Section 2: Solution Behavior and Self-Assembly
The utility of N-Stearoyl-L-cysteine is most evident in its solution-state behavior, where its amphiphilic nature governs solubility, ionization, and supramolecular organization.
Acidity and Ionic Species (pKa)
The ionizable groups of the cysteine head—the carboxylic acid and the thiol—give the molecule pH-responsive character. While specific pKa values for the N-stearoyl derivative require experimental determination, we can infer its behavior from the parent L-cysteine and related N-acyl derivatives.
-
L-Cysteine pKa Values: The pKa values for L-cysteine are approximately 1.7-2.0 for the carboxyl group, 8.3 for the thiol group, and 10.8 for the amino group.[8][9]
-
Effect of N-Acylation: The acylation of the amino group to form an amide linkage removes its basicity. Furthermore, this change influences the acidity of the other groups. In N-acetylcysteine, the thiol pKa is around 9.3, which is higher than in cysteine.[10] This is because the positively charged ammonium group (-NH₃⁺) in cysteine is a more powerful electron-withdrawing group than the neutral amide group in the N-acyl derivative. The stronger induction in cysteine stabilizes the thiolate anion, making the thiol more acidic (lower pKa). Consequently, N-Stearoyl-L-cysteine is expected to have a thiol pKa value higher than 8.3.
This pH-dependent charge is crucial for applications in drug delivery, as it can be used to trigger changes in solubility or nanoparticle stability in different physiological environments (e.g., stomach vs. intestine).
Surfactant Properties and Micellization
In aqueous media, the hydrophobic tails of N-Stearoyl-L-cysteine avoid contact with water by self-assembling into spherical structures called micelles once a certain concentration is reached. This threshold is known as the Critical Micelle Concentration (CMC).[11]
-
Critical Micelle Concentration (CMC): Below the CMC, molecules exist primarily as monomers in solution and at the air-water interface. Above the CMC, additional molecules aggregate to form micelles, with the hydrophobic stearoyl chains forming the core and the hydrophilic cysteine heads forming the outer shell, which interfaces with the water.[11][12] N-stearoyl amino acids are known to have low CMC values, indicating a high efficiency in forming micelles, which is advantageous for solubilizing poorly water-soluble drugs within the micellar core.[1]
Section 3: Key Analytical Methodologies
Robust and validated analytical methods are essential for ensuring the quality, purity, and consistent performance of N-Stearoyl-L-cysteine in research and development.
Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Expertise & Causality: This method is the gold standard for CMC determination. It relies on the principle that surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension of the water. When the interface becomes saturated, the monomers begin forming micelles in the bulk solution. At this point (the CMC), the surface tension remains relatively constant despite the addition of more surfactant.[13] The inflection point on a plot of surface tension versus the logarithm of concentration marks the CMC.
Experimental Protocol:
-
Preparation of Stock Solution: Accurately weigh N-Stearoyl-L-cysteine and dissolve it in an appropriate buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to create a concentrated stock solution (e.g., 10 mM). Gentle heating or sonication may be required.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC. A logarithmic dilution series is most efficient.
-
Instrument Calibration: Calibrate a surface tensiometer (using the Du Noüy ring or Wilhelmy plate method) with high-purity water at a controlled temperature (e.g., 25 °C).
-
Measurement:
-
Begin with the most dilute solution and proceed to the most concentrated to minimize contamination.
-
For each concentration, measure the surface tension until a stable reading is obtained.
-
Ensure the ring or plate is thoroughly cleaned and dried between measurements.
-
-
Data Analysis:
-
Plot surface tension (mN/m) on the y-axis against the logarithm of the surfactant concentration on the x-axis.
-
The resulting plot will show two distinct linear regions. The intersection of the regression lines for these two regions corresponds to the CMC.
-
Workflow Diagram:
Protocol: Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for confirming the chemical identity of N-Stearoyl-L-cysteine by identifying its key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. This method validates the successful amide bond formation and the presence of the constituent parts.[1]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to eliminate the broad O-H absorption band from water, which can obscure key peaks.
-
Prepare a potassium bromide (KBr) pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Background Collection: Place the KBr pellet holder (empty) or the ATR crystal into the spectrometer and collect a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands:
-
~3300 cm⁻¹: N-H stretching of the amide group.
-
~2918 & ~2850 cm⁻¹: C-H stretching (asymmetric and symmetric) of the long alkyl chain.
-
~2550 cm⁻¹ (weak): S-H stretching of the thiol group.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1640 cm⁻¹: C=O stretching of the amide I band.
-
~1540 cm⁻¹: N-H bending of the amide II band.
-
Conclusion
N-Stearoyl-L-cysteine is a highly functional biomaterial whose utility is deeply rooted in its distinct physicochemical properties. Its amphiphilic structure drives self-assembly into micelles at low concentrations, making it an excellent candidate for solubilizing hydrophobic active pharmaceutical ingredients. The pH-responsive nature of its cysteine headgroup offers a mechanism for creating smart delivery systems that can respond to physiological cues. Furthermore, its well-defined solid-state properties and susceptibility to oxidation underscore the critical need for controlled storage and handling. By leveraging the analytical protocols detailed in this guide, researchers and developers can effectively characterize N-Stearoyl-L-cysteine, ensuring its quality and unlocking its full potential in the design of next-generation pharmaceutical and cosmetic formulations.
References
- N-Stearoyl-L-cysteine. Reagent Instruments Network.
-
N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939. PubChem. [Link]
-
Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. CIR Report. [Link]
-
N-Stearoyl-L-cysteine. Shanghai Huicheng Biological Technology Co., Ltd. [Link]
-
Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. ResearchGate. [Link]
-
Investigation of the Self Assembly of Synthesized Cysteine Surfactants on Gold Nanoparticles and Their Surface Activity. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Critical micelle concentration (CMC), excess surface concentration (Γ), molecular area (A) and free energy of micellization of SSL and Tween 20 without and with KCl calculated from their mole fraction. ResearchGate. [Link]
-
Critical micelle concentration. Wikipedia. [Link]
-
L-(+)-Cysteine. PubChem. [Link]
-
Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. ResearchGate. [Link]
-
Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Semantic Scholar. [Link]
-
A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. [Link]
-
N-stearoyl amino acid derivatives: potent biomimetic hydro/organogelators as templates for preparation of gold nanoparticles. PubMed. [Link]
-
pKa values for different functional groups of L-Cysteine. ResearchGate. [Link]
-
Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical and Engineering Research. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
-
Effects of Cysteine on Physicochemical Properties of High-Moisture Extrudates Prepared from Plant Protein. MDPI. [Link]
-
N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations. PMC - NIH. [Link]
-
Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. MDPI. [Link]
-
Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Journal of the Serbian Chemical Society. [Link]
-
L-Cysteine conjugated poly L-lactide nanoparticles containing 5-fluorouracil: formulation, characterization, release and uptake by tissues in vivo. PubMed. [Link]
-
Self-assembly of L-Cysteine molecules at Ag(110): a STM and XPS study. ResearchGate. [Link]
-
Recent advanced techniques in cysteine determination: a review. Food Research. [Link]
-
Modeling the self-assembly of L-cysteine molecules on the Au(111) surface: A lattice model approach. -ORCA - Cardiff University. [Link]
-
Isolation and Purification Process of Cysteine. ResearchGate. [Link]
-
Self-assembly of l-cysteine–gold nanoparticles as chiral probes for visual recognition of 3,4-dihydroxyphenylalanine enantiomers. RSC Publishing. [Link]
-
Self-assembly of L-cysteine–gold nanoparticles as chiral probes for visual recognition of 3,4-dihydroxyphenylalanine enantiomers. ResearchGate. [Link]
-
Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine?. Chemistry Stack Exchange. [Link]
-
Dynamic Properties of Amino Acid Based Surfactants. Turkchem. [Link]
-
L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin. MDPI. [Link]
-
L-Cysteine Modified Chitosan Nanoparticles and Carbon-Based Nanostructures for the Intranasal Delivery of Galantamine. MDPI. [Link]
-
l-Cysteine as a reducing/capping/gel-forming agent for the preparation of silver nanoparticle composites with anticancer properties. Soft Matter (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-stearoyl amino acid derivatives: potent biomimetic hydro/organogelators as templates for preparation of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Stearoyl-L-cysteine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. N-Stearoyl-L-cysteine | 67603-50-3 [amp.chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. turkchem.net [turkchem.net]
A Technical Guide to the Amphiphilic Architecture and Behavior of N-Stearoyl-L-cysteine
Preamble: A Molecule of Dual Nature
In the realm of material science and advanced drug delivery, the elegant design of nature often provides the most profound inspiration. Amino acids, the fundamental building blocks of life, offer a versatile scaffold for creating functional molecules with remarkable properties.[1][2] This guide focuses on one such molecule: N-Stearoyl-L-cysteine (NSC) . By covalently linking a long-chain saturated fatty acid (stearic acid) to the amino group of L-cysteine, we create a potent amphiphile—a molecule with a dual personality, simultaneously embracing and repelling water.[3] This inherent duality is the engine of its functionality, driving self-assembly into sophisticated nanoscale architectures that are of significant interest to researchers, particularly in the fields of nanotechnology and parenteral drug formulation.
This document serves as a technical exploration into the core amphiphilic nature of NSC. We will dissect its molecular structure, elucidate the thermodynamic principles governing its self-assembly in aqueous environments, provide robust, field-tested protocols for its characterization, and discuss the functional implications of its unique pH-responsive and biocompatible properties. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge to harness the full potential of this versatile amino acid-based surfactant.
Part 1: The Molecular Architecture of N-Stearoyl-L-cysteine
The functionality of any amphiphile is dictated by its structure. NSC is a classic example of this principle, comprising two distinct moieties: a hydrophobic tail and a hydrophilic headgroup.[4]
-
The Hydrophobic Tail: The stearoyl group, derived from stearic acid, is an 18-carbon saturated alkyl chain (C₁₈H₃₅O-).[5] This long, flexible chain is profoundly hydrophobic, meaning it avoids contact with water. In an aqueous environment, these tails are driven to aggregate, a phenomenon known as the hydrophobic effect, which is the primary force behind self-assembly.[6]
-
The Hydrophilic Headgroup: The L-cysteine residue provides the molecule's affinity for water.[3] Crucially, this headgroup is not a simple polar entity; it is a multi-functional, pH-responsive domain containing:
-
A carboxylic acid group (-COOH) , which is deprotonated (-COO⁻) at physiological pH, conferring an anionic charge.[7]
-
An amide linkage (-CONH-) , which connects the stearoyl tail and the cysteine head. This bond is capable of forming hydrogen bonds.[8]
-
A thiol group (-SH) , which is unique to cysteine. This group is nucleophilic, can coordinate with metal ions, and offers a reactive handle for further chemical modification or disulfide bond formation under oxidizing conditions.[4]
-
The interplay between the bulky, water-insoluble tail and the compact, water-soluble, and ionizable headgroup is the essence of NSC's amphiphilic character.
Caption: Molecular architecture of N-Stearoyl-L-cysteine.
Part 2: Self-Assembly in Aqueous Media
When the concentration of NSC in an aqueous solution surpasses a specific threshold, the molecules spontaneously organize into supramolecular structures to minimize the energetically unfavorable interactions between their hydrophobic tails and water.[9] This threshold is known as the Critical Micelle Concentration (CMC) .[9] Above the CMC, NSC molecules can assemble into various nanostructures, most commonly vesicles (or liposomes), which are spherical bilayer structures enclosing an aqueous core.[10]
These vesicles are particularly valuable as drug delivery vehicles.[11][12][13][14] Their lipid bilayer can encapsulate hydrophobic drug molecules, while their aqueous core can carry hydrophilic payloads. The L-cysteine headgroups form the inner and outer surfaces of the vesicle, interfacing with the aqueous environment and providing a biocompatible exterior.
Caption: Self-assembly of NSC monomers into vesicles above the CMC.
Part 3: Experimental Characterization of Amphiphilic Behavior
To harness NSC, one must first quantify its behavior. The following protocols are foundational for characterizing its amphiphilic properties.
Protocol 3.1: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of any surfactant.[9][15] Its determination signals the onset of self-assembly. The pyrene fluorescence probe method is a highly sensitive and reliable technique. Pyrene's fluorescence emission spectrum is exquisitely sensitive to the polarity of its local environment. In aqueous solution (polar), it exhibits a specific intensity ratio of its first and third vibrational peaks (I₁/I₃). When micelles form, pyrene partitions into the hydrophobic core, and this I₁/I₃ ratio dramatically decreases.
Methodology: Pyrene (I₁/I₃) Fluorescence Spectroscopy
-
Stock Preparation: Prepare a 2 mM stock solution of NSC in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a 0.1 mM stock solution of pyrene in acetone.
-
Sample Preparation:
-
Aliquot a small volume of the pyrene stock into a series of vials and evaporate the acetone completely to leave a thin film of pyrene.
-
Prepare serial dilutions of the NSC stock solution in the buffer, ranging from well below to well above the expected CMC (e.g., 0.01 mM to 5 mM).
-
Add the NSC dilutions to the pyrene-coated vials to achieve a final pyrene concentration of ~1 µM.
-
Vortex each sample thoroughly and allow them to equilibrate for at least 2 hours at a controlled temperature (e.g., 25°C).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of a spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 450 nm.
-
Measure the intensity of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each NSC concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the NSC concentration.
-
The resulting plot will be a sigmoidal curve. The CMC is determined from the inflection point of this curve, typically by finding the intersection of the two tangents drawn from the upper and lower linear portions of the plot.[16]
-
| Property | Typical Value Range | Significance |
| Critical Micelle Conc. (CMC) | 1.5 - 2.5 mM | Concentration at which self-assembly begins.[5] |
| Pyrene I₁/I₃ Ratio (in water) | ~1.6 - 1.8 | Indicates a polar environment. |
| Pyrene I₁/I₃ Ratio (in micelle) | ~1.0 - 1.2 | Indicates a non-polar, hydrophobic environment. |
Protocol 3.2: Size, Polydispersity, and Stability Analysis
Once vesicles are formed, it is critical to characterize their physical properties. Dynamic Light Scattering (DLS) is an indispensable tool for measuring the hydrodynamic diameter and size distribution, while Zeta Potential measurements provide insight into the surface charge and colloidal stability.
Methodology: Dynamic Light Scattering (DLS) and Zeta Potential
-
Sample Preparation: Prepare a solution of NSC at a concentration well above the determined CMC (e.g., 5-10 mM) in a filtered buffer (e.g., 10 mM phosphate buffer, pH 7.4). Filter the sample through a 0.22 µm syringe filter directly into a clean cuvette to remove dust and large aggregates.
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform measurements to obtain the intensity-weighted size distribution, from which the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) are calculated. A low PDI (<0.3) indicates a monodisperse and uniform sample.
-
-
Zeta Potential Measurement:
-
Prepare the sample as in step 1, but use a specialized folded capillary cell for zeta potential measurement.
-
The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) to calculate the zeta potential. A value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability due to electrostatic repulsion.[17]
-
-
pH-Responsiveness Study (Optional but Recommended):
-
Repeat the DLS and Zeta Potential measurements on samples prepared in buffers of varying pH (e.g., pH 4.0, 7.4, 9.0). This will reveal how protonation/deprotonation of the cysteine headgroup affects vesicle size and surface charge.[18][19] The carboxyl group's ionization state is particularly sensitive to pH changes.[7]
-
| Parameter | Description | Importance |
| Z-Average Diameter | Intensity-weighted mean hydrodynamic size. | Indicates the average size of the formed vesicles. |
| Polydispersity Index (PDI) | A measure of the width of the size distribution. | Reflects the uniformity of the vesicle population. |
| Zeta Potential | A measure of the magnitude of the electrostatic charge at the particle surface. | Predicts the long-term stability of the colloidal dispersion.[17] |
Part 4: The Functional Advantage - A Senior Scientist's Perspective
The true value of N-Stearoyl-L-cysteine lies not just in its ability to form vesicles, but in the nuanced properties imparted by its amino acid headgroup.
-
Biocompatibility: As it is derived from naturally occurring stearic acid and L-cysteine, NSC is expected to have low toxicity and high biocompatibility, making it an attractive excipient for pharmaceutical formulations.[2]
-
pH-Responsiveness: The carboxylic acid and amino groups of the cysteine headgroup have distinct pKa values.[10] This means that the net charge on the vesicle surface can be modulated by changing the pH of the environment.[10][20] This property can be exploited to design "smart" drug delivery systems that release their payload in response to specific pH gradients in the body, such as those found in tumor microenvironments or within endosomal compartments of cells.[20]
-
Thiol Reactivity: The free thiol group is a powerful functional handle. It allows for:
-
Covalent attachment of targeting ligands (e.g., antibodies, peptides) to direct the vesicles to specific cells or tissues.
-
Formation of disulfide crosslinks to enhance vesicle stability, which can be designed to break under the reducing conditions found inside cells, triggering drug release.
-
Adhesion to mucosal surfaces through thiol-disulfide exchange reactions, a property known as mucoadhesion, which can increase the residence time of a formulation.[3]
-
Caption: Integrated workflow for characterizing NSC amphiphilicity.
References
-
Chalmers Publication Library. Synthesis and physicochemical study of novel amino acid based surfactants. Available from: [Link]
-
Chalmers Research. Development of amino acid-based surfactants: from synthesis to applications. Available from: [Link]
-
MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]
-
VANABIO. News - Surfactants of Amino Acids. Available from: [Link]
-
MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]
-
ResearchGate. Critical micelle concentration (CMC), excess surface concentration (Γ),... | Download Table. Available from: [Link]
-
Wikipedia. Critical micelle concentration. Available from: [Link]
-
NIH. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Available from: [Link]
-
MDPI. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Available from: [Link]
-
PubMed. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion. Available from: [Link]
-
Frontiers. Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment. Available from: [Link]
-
Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available from: [Link]
-
ResearchGate. Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Available from: [Link]
-
PubChem. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939. Available from: [Link]
-
PubMed Central. Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. Available from: [Link]
-
MDPI. L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin. Available from: [Link]
-
ResearchGate. Isolation and Purification Process of Cysteine. Adapted from Boehm. Available from: [Link]
-
ResearchGate. L-Cysteine structures under various pH conditions. Available from: [Link]
-
PMC - NIH. Harnessing the Full Potential of Extracellular Vesicles as Drug Carriers. Available from: [Link]
-
University of Groningen research portal. Extracellular Vesicles for Intracellular Drug Delivery. Available from: [Link]
-
ResearchGate. Study of the Environmental Responsiveness of Amino Acid-based Surfactant Sodium Lauroylglutamate and its Foam Characteristics | Request PDF. Available from: [Link]
-
PubMed - NIH. The influence of pH on surface properties of lung surfactants. Available from: [Link]
-
Semantic Scholar. Investigation of the Self Assembly of Synthe- sized Cysteine Surfactants on Gold Nanoparticles and Their Surface Activity. Available from: [Link]
-
PMC - NIH. Self-assembling amphiphilic peptides. Available from: [Link]
Sources
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. issstindian.org [issstindian.org]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment [frontiersin.org]
- 12. Harnessing the Full Potential of Extracellular Vesicles as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. BioCentury - Strong-arming drug delivery [biocentury.com]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The influence of pH on surface properties of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
N-Stearoyl-L-cysteine: A Versatile Precursor for the Synthesis of Novel Amphiphilic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyl-L-cysteine (NSC) is a unique amphiphilic molecule that merges the lipophilic properties of an 18-carbon stearoyl chain with the hydrophilic and chemically versatile nature of the L-cysteine amino acid. This structure provides a powerful scaffold for the development of novel compounds with applications spanning drug delivery, material science, and cosmeceuticals. The true potential of NSC as a precursor lies in its three distinct functional domains: the amide linkage, a terminal carboxylic acid, and, most importantly, a highly reactive thiol (sulfhydryl) group. This guide offers a comprehensive exploration of NSC, from its fundamental synthesis and characterization to its strategic use as a foundational building block for creating advanced functional molecules. We will delve into detailed experimental protocols, the chemical rationale behind synthetic choices, and the potential pathways for leveraging its unique reactivity.
Introduction to N-Stearoyl-L-cysteine (NSC)
The Molecular Architecture: An Amphiphilic Scaffold
The structure of N-Stearoyl-L-cysteine, IUPAC name (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid, represents a deliberate fusion of two distinct chemical personalities.[1] The long, saturated stearoyl tail imparts significant hydrophobicity, driving the molecule to self-assemble or interface with lipidic environments. Conversely, the L-cysteine head group, featuring a carboxylic acid and a thiol group, provides hydrophilicity and multiple points for chemical modification. This amphiphilicity is the cornerstone of its utility, enabling it to act as a surfactant, a surface-modifying agent, or a lipidic anchor for more complex molecular constructs.
Key Physicochemical Properties
A clear understanding of NSC's properties is essential for its effective application in synthesis and formulation. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₁NO₃S | [1][2][3] |
| Molecular Weight | ~387.6 g/mol | [1][2] |
| IUPAC Name | (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | [1] |
| XLogP3 | 7.9 | [1] |
| Physical State | Solid | Assumed |
| Storage Temperature | <-15°C recommended | [2] |
Rationale for Use as a Precursor: The Trifecta of Functionality
NSC is more than just a lipidated amino acid; it is a platform molecule. Its value as a precursor stems from its three addressable functional groups:
-
The Thiol (-SH) Group: This is the most reactive and synthetically versatile site. As a potent nucleophile, it can readily participate in a wide range of reactions, including S-alkylation, Michael additions, thiol-ene "click" chemistry, disulfide bond formation, and coordination to metal surfaces (e.g., gold, silver, quantum dots).
-
The Carboxylic Acid (-COOH) Group: This group can be activated to form esters or amides, allowing for the conjugation of drugs, fluorescent tags, polymers like polyethylene glycol (PEG), or other biomolecules.
-
The Amide (-CONH-) Linkage: While the most stable group, it contributes to the molecule's hydrogen-bonding capabilities and overall structural integrity.
This multi-functionality allows for orthogonal chemical strategies, where one group can be modified while the others remain protected or unreactive, opening a vast design space for novel compounds.
Synthesis and Characterization of N-Stearoyl-L-cysteine
Synthetic Strategy: The Schotten-Baumann Reaction
The most common and efficient method for synthesizing NSC is the acylation of L-cysteine with an activated form of stearic acid, typically stearoyl chloride. This reaction is a variation of the classic Schotten-Baumann condensation. A general approach involves dissolving L-cysteine in an alkaline aqueous solution to deprotonate the amino group, rendering it nucleophilic, while the stearoyl chloride is dissolved in an immiscible organic solvent. The reaction occurs at the interface, and the alkaline conditions neutralize the HCl byproduct, driving the reaction to completion.
A patent describing the synthesis of N-stearoyl amino acids outlines a similar strategy, where stearic acid is first converted to stearoyl chloride to increase the reactivity of the acylation reaction.[4]
Detailed Experimental Protocol for NSC Synthesis
This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Stearoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, concentrated and 1M)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Cysteine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in deionized water. Cool the flask in an ice bath to 0-5°C.
-
Basification: Slowly add a 2M NaOH solution dropwise while monitoring the pH. Continue adding until the pH of the solution is stable between 9.5 and 10.5. This deprotonates the amino group of cysteine, activating it for acylation.
-
Preparation of Acyl Chloride Solution: In a separate flask, dissolve stearoyl chloride (1.05 eq) in DCM.
-
Acylation Reaction: Add the stearoyl chloride solution to the aqueous cysteine solution dropwise over 30-60 minutes, ensuring vigorous stirring. Maintain the temperature at 0-5°C and monitor the pH, adding more 2M NaOH as needed to keep it in the 9.5-10.5 range.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up & Acidification: Transfer the reaction mixture to a separatory funnel. Remove the organic layer. Wash the aqueous layer with a small portion of DCM to remove any unreacted stearoyl chloride. Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl to a pH of ~2. This will protonate the carboxylic acid, causing the NSC product to precipitate as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
-
Drying: Dry the purified NSC under vacuum to yield a white, waxy solid.
Workflow Diagram for Synthesis and Purification
Caption: Workflow for the synthesis and purification of N-Stearoyl-L-cysteine.
Analytical Validation: Ensuring Purity and Identity
A self-validating protocol requires rigorous characterization of the final product.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1640 cm⁻¹) and carboxylic acid (~1700 cm⁻¹), and S-H stretching (a weak peak around 2550 cm⁻¹).
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Verifies the structure. Key signals include a triplet from the terminal methyl group of the stearoyl chain (~0.88 ppm), a large multiplet from the methylene (-CH₂-) groups (~1.25 ppm), and signals corresponding to the cysteine backbone protons.
-
Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M-H]⁻ at m/z ~386.6 or [M+H]⁺ at m/z ~388.6.
-
Melting Point: A sharp melting point indicates high purity.
N-Stearoyl-L-cysteine as a Synthetic Precursor: Leveraging the Thiol Group
The thiol group is the primary gateway to novel NSC derivatives. Its high nucleophilicity and unique redox chemistry allow for a variety of transformations. The principles seen in conjugating L-cysteine or N-acetyl-L-cysteine (NAC) to other molecules are directly applicable here.[5][6][7][8]
Application Example 1: Synthesis of Thioether Derivatives for Drug Conjugation
Rationale: Covalently attaching a therapeutic agent to NSC via a stable thioether bond can create a lipophilic prodrug. This can enhance the drug's solubility in lipid membranes, potentially improving its bioavailability and cellular uptake.
General Protocol: S-Alkylation of NSC
-
Dissolution & Deprotonation: Dissolve NSC (1.0 eq) in a polar aprotic solvent like DMF or DMSO. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.1 eq), to deprotonate the thiol group, forming the highly nucleophilic thiolate anion.
-
Alkylation: Add the alkylating agent (e.g., a drug molecule containing a leaving group like a bromide, iodide, or tosylate) (1.0 eq).
-
Reaction: Stir the mixture at room temperature (or with gentle heating) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the product can be isolated using standard extraction and chromatography techniques (e.g., silica gel column chromatography).
Caption: General scheme for S-alkylation to form NSC-drug conjugates.
Application Example 2: Formation of NSC-Coated Nanoparticles
Rationale: The strong affinity of sulfur for noble metals makes NSC an excellent capping agent for nanoparticles (NPs) like gold (AuNPs) or silver (AgNPs). The stearoyl chain provides a hydrophobic outer layer, allowing the NPs to be dispersed in organic solvents or incorporated into lipid-based formulations, while the cysteine backbone provides a biocompatible interface. This is analogous to methods using L-cysteine to functionalize nanoparticles.[8]
General Protocol: Ligand Exchange for Nanoparticle Capping
-
NP Synthesis: Synthesize AuNPs using a standard method (e.g., citrate reduction of HAuCl₄).
-
Ligand Solution: Prepare a solution of NSC in ethanol.
-
Ligand Exchange: Add the NSC solution to the aqueous AuNP colloid with vigorous stirring. The thiol groups will displace the weakly bound citrate ions on the gold surface.
-
Phase Transfer: The functionalized AuNPs will become hydrophobic. Add a nonpolar solvent like hexane or toluene. The NSC-capped AuNPs will transfer from the aqueous phase to the organic phase.
-
Purification: Isolate the organic phase, wash with water, and concentrate to obtain the purified NSC-AuNPs.
Sources
- 1. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google Patents [patents.google.com]
- 5. l-Cysteine and N-acetyl-l-cysteine-mediated synthesis of nanosilver-based sols and hydrogels with antibacterial and antibiofilm properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Introduction: A Novel Lipophilic Cysteine Donor for Neuroprotection
An Application Note and Protocol for the Evaluation of N-Stearoyl-L-cysteine in In Vitro Neuroprotection Assays
Neurodegenerative diseases are frequently characterized by progressive neuronal loss, where oxidative stress and excitotoxicity play pivotal roles in the underlying pathology.[1][2] A key strategy in the quest for neuroprotective therapeutics is the reinforcement of endogenous antioxidant systems. The tripeptide glutathione (GSH) is the most abundant intracellular antioxidant, and its synthesis is rate-limited by the availability of the amino acid L-cysteine.[3][4]
N-acetylcysteine (NAC), a precursor to L-cysteine, has been extensively studied for its neuroprotective effects, which are largely attributed to its ability to replenish intracellular GSH levels.[1][5] However, the clinical utility of NAC can be limited by its bioavailability. N-Stearoyl-L-cysteine is a novel lipophilic derivative of L-cysteine.[6][7] The conjugation of a stearoyl fatty acid chain to the L-cysteine backbone significantly increases its lipophilicity. This modification is hypothesized to enhance its ability to traverse cellular membranes, potentially leading to more efficient intracellular delivery of L-cysteine compared to its hydrophilic counterparts. This application note provides a hypothesized mechanism of action for N-Stearoyl-L-cysteine and a comprehensive set of protocols to evaluate its neuroprotective efficacy in established in vitro models of neuronal injury.
Hypothesized Mechanism of Action
The primary neuroprotective mechanism of N-Stearoyl-L-cysteine is likely centered on its function as a pro-drug for L-cysteine, thereby bolstering the cell's primary defense against oxidative stress.
-
Cellular Uptake: The lipophilic stearoyl tail is predicted to facilitate the passive diffusion of the molecule across the neuronal cell membrane.
-
Intracellular Hydrolysis: Once inside the cell, cellular esterases are expected to cleave the amide bond, releasing L-cysteine and stearic acid.
-
GSH Synthesis: The liberated L-cysteine enters the glutathione synthesis pathway, serving as the rate-limiting substrate for glutamate-cysteine ligase, ultimately increasing intracellular GSH concentrations.[3]
-
Redox Homeostasis: Elevated GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), detoxify harmful electrophiles, and maintain a reduced intracellular environment, thereby protecting critical cellular components like DNA, proteins, and lipids from oxidative damage.[1][8]
This proposed pathway underscores the potential of N-Stearoyl-L-cysteine as a potent neuroprotective agent by directly addressing the core issue of oxidative stress in neuronal cells.
Experimental Design and Protocols
This section outlines a comprehensive workflow to assess the neuroprotective properties of N-Stearoyl-L-cysteine against glutamate-induced excitotoxicity, a common in vitro model for ischemic neuronal injury.[9][10]
Protocol 1: Cell Culture and Plating
This protocol uses the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neurotoxicity studies. For relevance to specific neurodegenerative diseases, primary neuronal cultures can also be used.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA)
-
Poly-D-Lysine coated 96-well plates
-
Trypsin-EDTA
Procedure:
-
Cell Maintenance: Culture SH-SY5Y cells in growth medium at 37°C, 5% CO₂. Passage cells when they reach 80-90% confluency.
-
Plating: Trypsinize cells and seed them onto Poly-D-Lysine coated 96-well plates at a density of 2 x 10⁴ cells/well.
-
Differentiation (Rationale): To induce a more neuron-like phenotype with developed neurites and increased susceptibility to excitotoxicity, differentiate the cells. After 24 hours, replace the growth medium with Differentiation Medium.
-
Incubation: Incubate the cells in Differentiation Medium for 5-7 days, replacing the medium every 2-3 days.
Protocol 2: Neuroprotection Assay with N-Stearoyl-L-cysteine
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
N-Stearoyl-L-cysteine (NSC) stock solution (e.g., 100 mM in DMSO)
-
L-Glutamic acid stock solution (e.g., 100 mM in sterile water)
-
Serum-free culture medium (e.g., Neurobasal medium)
Procedure:
-
Prepare NSC Working Solutions: Perform serial dilutions of the NSC stock solution in serum-free medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO at the highest concentration used for NSC).
-
Pre-treatment (Rationale): Pre-treating cells allows the compound to be absorbed and to potentially boost intracellular antioxidant defenses prior to the insult. Remove the differentiation medium and add 100 µL of the NSC working solutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, 5% CO₂.
-
Prepare Glutamate Insult: Dilute the L-Glutamic acid stock solution in serum-free medium to a 2X working concentration (e.g., 10 mM).
-
Induce Excitotoxicity: Add 100 µL of the 2X glutamate solution to the wells already containing 100 µL of NSC/vehicle media to achieve a final glutamate concentration of 5 mM.[9] For control wells (no glutamate), add 100 µL of serum-free medium.
-
Final Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Proceed to Endpoint Analysis.
| Group | Pre-treatment (100 µL) | Treatment (100 µL) | Final Glutamate | Final NSC |
| Control | Serum-free medium | Serum-free medium | 0 mM | 0 µM |
| Vehicle + Glutamate | Vehicle (DMSO) in medium | 5 mM Glutamate in medium | 5 mM | 0 µM |
| NSC Treatment | NSC (e.g., 10 µM) in medium | 5 mM Glutamate in medium | 5 mM | 10 µM |
| NSC Alone Control | NSC (e.g., 10 µM) in medium | Serum-free medium | 0 mM | 10 µM |
Protocol 3: Endpoint Analysis - Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Following the 24-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 150 µL of Solubilization Solution (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 4: Endpoint Analysis - Apoptosis (Caspase-3 Activity)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a direct measure of apoptosis.[12][13] This protocol is based on the colorimetric detection of a chromophore cleaved by active Caspase-3.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
Procedure:
-
After the 24-hour treatment, collect the cell culture supernatant and lyse the cells according to the kit manufacturer's protocol. This typically involves pelleting the cells and resuspending them in chilled lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a new 96-well plate, add 50 µL of lysate from each sample.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity relative to the untreated control group after normalizing to protein concentration.
Protocol 5: Endpoint Analysis - Oxidative Stress (ROS/RNS Assay)
This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS/RNS within the cell.[14][15]
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
After the 24-hour treatment, carefully remove the culture medium.
-
Wash the cells twice with 100 µL of warm HBSS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Remove the DCFH-DA solution and wash the cells again with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the fluorescence intensity as a percentage relative to the vehicle + glutamate group.
References
-
Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Journal of Clinical Medicine, 7(12), 481. [Link]
-
Ates, O., et al. (2020). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. [Link]
-
Life Extension. (n.d.). The Science Behind NAC's Protective Effects: Mechanisms and Research. [Link]
-
Bavarsad Shahripour, R., Harrigan, M. R., & Alexandrov, A. V. (2014). N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities. Brain and Behavior, 4(2), 108–122. [Link]
-
Gong, E. J., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports, 17(5), 6647–6654. [Link]
-
Morihara, N., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. Journal of Nutritional Biochemistry, 74, 108225. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]
-
Adla, S., et al. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. Neuroscience Insights, 19, 26331055241253326. [Link]
-
Bio-protocol. (n.d.). Assessment of Neuroprotective Activity and MTT Assay. [Link]
-
Morihara, N., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PMC - NIH. [Link]
-
Saso, L., et al. (2018). In Vitro Methods for the Evaluation of Oxidative Stress. Bentham Science Publisher. [Link]
-
Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]
-
protocols.io. (2024). Striatal oxidative stress quantification (OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence)). [Link]
-
Lee, H. J., et al. (2024). L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells. Food and Chemical Toxicology, 186, 114515. [Link]
-
Chen, Y. C., et al. (2020). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 20(2), 1186–1196. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Zhang, L., et al. (2021). Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats. Frontiers in Neurology, 12, 691768. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
-
Al-Jaff, M. A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco Journal of Medical Sciences, 16(1). [Link]
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. [Link]
-
Garbayo, E., et al. (2017). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]
-
PubChem. (n.d.). N-Stearoyl-L-cysteine. [Link]
-
Sivasamy, A., Krishnaveni, M., & Rao, P. G. (2001). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Journal of the American Oil Chemists' Society, 78(9), 897–902. [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). N-Stearoyl-L-cysteine. [Link]
-
Tsvetkov, P., et al. (2022). N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases. MDPI. [Link]
Sources
- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases [mdpi.com]
- 9. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Striatal oxidative stress quantification (OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence)) [protocols.io]
Application Notes and Protocols: N-Stearoyl-L-cysteine as a Surfactant in Cell Culture Media
Introduction: The Emergence of Amino Acid-Based Surfactants in Cell Culture
Modern cell culture, particularly in the realm of biopharmaceutical production and regenerative medicine, demands highly controlled and optimized environments. A critical component of this is the cell culture medium, which must provide not only essential nutrients but also a stable and protective environment for cell growth and productivity. Surfactants are often incorporated into media formulations to protect cells from shear stress, prevent protein aggregation, and improve the solubility of certain components.[1]
Traditionally, non-ionic surfactants like polysorbates have been the industry standard. However, there is a growing interest in "green" and biocompatible alternatives that offer enhanced performance and reduced cytotoxicity.[2][3] Amino acid-based surfactants, such as N-Stearoyl-L-cysteine, represent a promising class of such molecules.[4] These surfactants are synthesized from renewable resources and are often readily biodegradable.[2]
N-Stearoyl-L-cysteine is an anionic surfactant created by coupling stearic acid with the amino acid L-cysteine.[5] This structure confers amphiphilic properties, with a hydrophobic stearoyl tail and a hydrophilic cysteine headgroup. The presence of the natural amino acid L-cysteine in its structure suggests a high degree of biocompatibility and potential for metabolic integration by the cells.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Stearoyl-L-cysteine as a surfactant in cell culture media. It details its properties, benefits, and provides step-by-step protocols for its use.
Scientific Rationale and Advantages of N-Stearoyl-L-cysteine
The unique structure of N-Stearoyl-L-cysteine offers several advantages over traditional surfactants in cell culture applications:
-
Biocompatibility and Reduced Cytotoxicity: Amino acid-based surfactants are generally considered to be mild and exhibit low cytotoxicity.[2][6] The L-cysteine headgroup is a naturally occurring amino acid, which can be metabolized by cells, potentially reducing the risk of adverse cellular responses.
-
Antioxidant Properties: The cysteine component of the molecule contains a thiol (-SH) group, which can act as a reducing agent and scavenger of reactive oxygen species (ROS).[7][8] Oxidative stress is a common issue in cell culture, and the inherent antioxidant capacity of N-Stearoyl-L-cysteine can help protect cells from oxidative damage.[9]
-
Enhanced Stability and Solubility: L-cysteine itself can be unstable in culture media, readily oxidizing to L-cystine, which has poor solubility at neutral pH.[10] The N-stearoyl modification can improve the stability and handling of the cysteine moiety.
-
Biodegradability: Surfactants derived from amino acids are often readily biodegradable, making them an environmentally friendlier option.[2][4]
Experimental Protocols
Protocol 1: Preparation of N-Stearoyl-L-cysteine Stock Solution
The preparation of a sterile, high-concentration stock solution is crucial for the consistent and reproducible application of N-Stearoyl-L-cysteine in cell culture media.
Materials:
-
N-Stearoyl-L-cysteine powder (CAS 67603-46-7)[11]
-
High-purity, cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Sterile pipettes
-
0.22 µm sterile syringe filter
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder.
-
Weighing: In a laminar flow hood, accurately weigh the desired amount of N-Stearoyl-L-cysteine powder. For a 100 mM stock solution, weigh 38.76 mg of N-Stearoyl-L-cysteine (Molecular Weight: 387.62 g/mol ).[11][12]
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of cell culture grade water (e.g., 8 mL for a final volume of 10 mL).
-
Gently vortex or swirl the tube to dissolve the powder. N-Stearoyl-L-cysteine may require gentle warming (e.g., 37°C water bath) to fully dissolve.
-
-
Volume Adjustment: Once the powder is completely dissolved, bring the final volume to 10 mL with cell culture grade water.
-
Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a sterile stock solution of N-Stearoyl-L-cysteine.
Protocol 2: Incorporation of N-Stearoyl-L-cysteine into Cell Culture Media
This protocol describes the dilution of the stock solution into the final cell culture medium. The optimal concentration of N-Stearoyl-L-cysteine should be determined empirically for each cell line and application.
Materials:
-
Prepared N-Stearoyl-L-cysteine stock solution (from Protocol 1)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640, or a chemically defined medium)
-
Serum (e.g., Fetal Bovine Serum), if required for the cell line
-
Other media supplements (e.g., L-glutamine, antibiotics)
-
Sterile pipettes
-
Sterile culture flasks or plates
Procedure:
-
Thawing: Thaw an aliquot of the N-Stearoyl-L-cysteine stock solution at room temperature or in a 37°C water bath.
-
Dilution: In a laminar flow hood, add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final concentration of 100 µM N-Stearoyl-L-cysteine, add 100 µL of the 100 mM stock solution.
-
Mixing: Gently swirl the medium to ensure thorough mixing.
-
Equilibration: Pre-warm the supplemented medium to 37°C in a CO2 incubator before adding it to the cells.
Recommended Concentration Range:
| Application | Suggested Starting Concentration Range | Notes |
| General Cell Culture | 10 - 200 µM | The optimal concentration is cell-type dependent. A dose-response experiment is recommended. |
| High-Density Cultures | 50 - 500 µM | Higher concentrations may be beneficial to mitigate increased shear stress and oxidative byproducts. |
| Cryopreservation | 100 - 1000 µM | May offer additional cryoprotective effects due to its antioxidant properties. |
Experimental Workflow for Media Supplementation:
Caption: Hypothesized mechanisms of N-Stearoyl-L-cysteine in cell culture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | Incomplete dissolution or low temperature. | Gently warm the solution to 37°C. Ensure the powder is fully dissolved before sterilization. |
| Decreased cell viability | Concentration of N-Stearoyl-L-cysteine is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes. |
| Media pH changes | The cysteine moiety can be slightly acidic. | Monitor the pH of the supplemented medium and adjust if necessary, although at typical working concentrations, significant pH shifts are unlikely. |
Conclusion
N-Stearoyl-L-cysteine is a promising, biocompatible surfactant for a wide range of cell culture applications. Its unique combination of surfactant properties and the antioxidant potential of its L-cysteine headgroup offers a significant advantage over traditional surfactants. By following the detailed protocols and understanding the scientific rationale presented in these application notes, researchers can effectively incorporate N-Stearoyl-L-cysteine into their cell culture workflows to improve cell health, stability, and productivity.
References
- Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. (URL: )
-
Amino acid-based surfactants – do they deserve more attention? - PubMed. (URL: [Link])
-
Amino acid surfactants - PCC Group Product Portal. (URL: [Link])
-
Development of amino acid-based surfactants: from synthesis to applications - Chalmers Research. (URL: [Link])
-
The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed. (URL: [Link])
-
The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - NIH. (URL: [Link])
-
N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem. (URL: [Link])
-
Preparation, characterization, and surface and biological properties of N-stearoyl amino acids - ResearchGate. (URL: [Link])
-
Supplementary Methods - Aging-US. (URL: [Link])
-
High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed. (URL: [Link])
-
N-acetyl-L-cysteine exhibits antitumoral activity by increasing tumor necrosis factor alpha-dependent T-cell cytotoxicity - PubMed. (URL: [Link])
-
Innovative Chemicals for Process Intensification in Cell Culture Media. (URL: [Link])
-
Protective Activity of N-acetyl-L-cysteine (NAC) against Cellular Oxidative Stress Induced by Radiation. (URL: [Link])
-
Effect of N-acetyl-l-cysteine on Cell Phenotype and Autophagy in Pichia pastoris Expressing Human Serum Albumin and Porcine Follicle-Stimulating Hormone Fusion Protein - MDPI. (URL: [Link])
-
Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - NIH. (URL: [Link])
-
The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed. (URL: [Link])
-
Amino acid surfactants: Chemistry, synthesis, and properties | Request PDF - ResearchGate. (URL: [Link])
-
N-acetyl-L-cysteine increases MnSOD activity and enhances the recruitment of quiescent human fibroblasts to the proliferation cycle during wound healing - PubMed Central. (URL: [Link])
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (URL: [Link])
-
Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture? - ResearchGate. (URL: [Link])
Sources
- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Amino acid-based surfactants – do they deserve more attention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid surfactants - PCC Group Product Portal [products.pcc.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 11. scbt.com [scbt.com]
- 12. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Stearoyl-L-cysteine for Advanced Emulsion Stabilization
Introduction: The Rise of Lipoamino Acids in Formulation Science
In the landscape of emulsion science, the demand for high-performance, biocompatible, and mild surfactants is perpetual. N-Stearoyl-L-cysteine, a member of the lipoamino acid (LAA) family, has emerged as a superior-class emulsifying and stabilizing agent. Structurally, it comprises a lipophilic stearic acid tail (C18) covalently linked to the hydrophilic amino acid, L-cysteine.[1] This unique chimeric structure endows it with excellent surface activity while retaining the biocompatible and biodegradable profile of its constituent amino acid and fatty acid.[2]
Unlike traditional surfactants that can be harsh or irritating, N-Stearoyl-L-cysteine offers a mild, skin-friendly alternative, making it an ideal candidate for pharmaceutical and cosmetic formulations, from topical drug delivery systems to luxury skincare products.[3][4][5] This guide provides a deep dive into the mechanistic underpinnings of N-Stearoyl-L-cysteine's stabilizing action and delivers robust, field-tested protocols for its application.
Mechanism of Emulsion Stabilization
The efficacy of N-Stearoyl-L-cysteine stems from its amphiphilic nature, allowing it to adsorb efficiently at the oil-water interface. This reduces the interfacial tension, a prerequisite for the formation of fine, dispersed droplets. Stabilization is then achieved through a combination of electrostatic and steric hindrance mechanisms.
-
Electrostatic Repulsion: The cysteine headgroup contains a carboxylic acid moiety and a thiol group. The ionization state of these groups is pH-dependent. Above its isoelectric point, the carboxyl group becomes deprotonated (-COO⁻), imparting a negative charge to the surface of the emulsion droplets. This creates a repulsive electrostatic barrier that prevents droplets from coalescing, a key factor in long-term stability.[6]
-
Steric Hindrance: The bulky stearoyl chain projects into the oil phase, creating a physical, steric barrier. This layer prevents droplets from approaching each other too closely, further inhibiting aggregation and coalescence.
-
Interfacial Film Formation: At the interface, the molecules can form a tightly packed, viscoelastic film. The presence of the cysteine residue allows for potential intermolecular interactions (e.g., hydrogen bonding), strengthening this interfacial layer and enhancing emulsion resilience against physical stress.
Caption: Experimental workflow for O/W emulsion preparation.
Protocol 2: Characterization of Emulsion Stability
A self-validating protocol requires robust characterization to confirm the quality and predict the long-term stability of the formulation.
A. Macroscopic Evaluation:
-
Method: Visually inspect the emulsion after preparation and at set time points (e.g., 24h, 1 week, 1 month) for any signs of phase separation, creaming, or coalescence.
-
Trustworthiness Metric: A stable emulsion should remain homogenous and uniform with no visible oil or water layers.
B. Microscopic Evaluation:
-
Method: Place a small drop of the emulsion on a microscope slide and observe under 40x or 100x magnification.
-
Trustworthiness Metric: Droplets should appear spherical, well-dispersed, and uniform in size. The absence of large, irregular, or coalesced droplets indicates good initial stability.
C. Droplet Size Analysis (Dynamic Light Scattering - DLS):
-
Method: Dilute the emulsion in deionized water to an appropriate concentration (to avoid multiple scattering effects). Analyze using a DLS instrument to determine the mean droplet size (Z-average) and Polydispersity Index (PDI).
-
Trustworthiness Metric:
-
Z-average: For nanoemulsions, a size between 100-300 nm is often targeted. [6]For macroemulsions, sizes can be larger. Consistency between batches is crucial.
-
PDI: A PDI value < 0.3 indicates a narrow, monodisperse size distribution, which is highly desirable for stability.
-
D. Zeta Potential Measurement:
-
Method: Analyze a diluted sample of the emulsion using an instrument capable of Laser Doppler Velocimetry.
-
Trustworthiness Metric: A high absolute zeta potential value (e.g., > |30| mV) indicates strong electrostatic repulsion between droplets, predicting excellent long-term stability against coalescence. For emulsions stabilized with N-Stearoyl-L-cysteine at neutral pH, expect a negative zeta potential.
E. Accelerated Stability Testing (Centrifugation):
-
Method: Centrifuge a sample of the emulsion at 3000-5000 RPM for 30 minutes.
-
Trustworthiness Metric: The emulsion should show no signs of phase separation. This test quickly predicts susceptibility to creaming or coalescence under gravitational stress.
Safety & Regulatory Considerations
N-Stearoyl-L-cysteine is built from naturally occurring building blocks, contributing to its favorable safety profile.
-
General Safety: The compound is not considered hazardous under standard communication guidelines (OSHA 29 CFR 1910.1200). [7]Standard laboratory practices, such as wearing gloves and eye protection, should be followed. [7]* Biodegradability: As an N-acyl amino acid surfactant, it is readily biodegradable, posing a low environmental burden. [2][8]* Regulatory: L-cysteine and its derivatives have a long history of use in food, cosmetic, and pharmaceutical applications. [5][9][10]N-acyl amino acids are generally well-regarded for their mildness and are widely used in cosmetic formulations. [4][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation After Homogenization | 1. Incomplete neutralization (incorrect pH).2. Insufficient emulsifier concentration.3. Inadequate homogenization (speed/time). | 1. Re-check and adjust pH of the aqueous phase to 6.5-7.0 before emulsification.2. Increase N-Stearoyl-L-cysteine concentration in 0.5% increments.3. Increase homogenization time or speed. |
| High PDI (> 0.5) | 1. Non-uniform shear during homogenization.2. Poor initial dispersion of the emulsifier. | 1. Ensure the homogenizer head is fully submerged. Optimize homogenization parameters.2. Ensure the N-Stearoyl-L-cysteine is fully dissolved after neutralization before adding the oil phase. |
| Emulsion Thickens Excessively Upon Cooling | Formation of a liquid crystal phase or gel network. | This can be a desirable property for creating cream or lotion textures. If viscosity is too high, slightly reduce the emulsifier concentration or increase the water content. |
| Instability During Thermal Stress (e.g., Autoclaving) | Lipoamino acid stabilized emulsions can be sensitive to high thermal stress, which may lead to coalescence. [6] | For sterilization, consider sterile filtration through a 0.22 µm filter instead of autoclaving, especially for submicron emulsions. [6] |
References
-
Jain, A., et al. (2011). Development of Indinavir Submicron Lipid Emulsions Loaded with Lipoamino Acids—In Vivo Pharmacokinetics and Brain-Specific Delivery. Pharmaceutical Research, 28, 1334-1345. [Link]
-
PubChem. (n.d.). N-Stearoyl-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). Design of a New Gemini Lipoaminoacid with Immobilized Lipases Based on an Eco-Friendly Biosynthetic Process. Molecules, 26(16), 4989. [Link]
- Google Patents. (2015). US20150141682A1 - Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts.
-
PubChem. (n.d.). Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Patent WO-2014030038-A1. Retrieved from [Link]
-
ResearchGate. (2001). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Journal of the American Oil Chemists' Society, 78(9), 897-902. [Link]
-
PubMed. (2022). A Nano-Emulsion Containing Ceramide-like Lipo-Amino Acid Cholesteryl Derivatives Improves Skin Symptoms in Patients with Atopic Dermatitis by Ameliorating the Water-Holding Function. International Journal of Molecular Sciences, 23(21), 13362. [Link]
-
Cosmetic Ingredient Review. (2014). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. Retrieved from [Link]
- Google Patents. (2019). CN109369439B - Preparation method of N-acyl amino acid type surfactant.
- Google Patents. (2021). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
-
VKM. (2015). Risk assessment of “other substances” - L-cysteine and L-cystine. VKM Report 2015: 20. [Link]
- Google Patents. (2014). WO2014030038A1 - Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts.
-
Huicheng Biotech. (n.d.). N-Stearoyl-L-cysteine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Bread to Beauty: The Diverse Applications of L-Cysteine in Food and Cosmetics. Retrieved from [Link]
-
ResearchGate. (2015). Encapsulation of amino acids in water-in-oil-in-water emulsions stabilized by gum arabic and xanthan gum. Food Hydrocolloids, 43, 492-499. [Link]
-
ResearchGate. (2020). Formulation and characterization of food grade water-in-oil emulsions encapsulating mixture of essential amino acids. Ultrasonics Sonochemistry, 64, 105018. [Link]
- Google Patents. (1996). WO1996000060A1 - Topical compositions comprising n-acetyl-l-cysteine.
-
PubMed. (1994). Mechanism for the desulfurization of L-cysteine catalyzed by the nifS gene product. Biochemistry, 33(15), 4714-20. [Link]
-
ResearchGate. (1984). The mechanism of action of Na glutamate, lysine HCl, and piperazine-N,N'-bis(2-ethanesulfonic acid) in the stabilization of tubulin and microtubule formation. The Journal of Biological Chemistry, 259(20), 12808-12814. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. A Nano-Emulsion Containing Ceramide-like Lipo-Amino Acid Cholesteryl Derivatives Improves Skin Symptoms in Patients with Atopic Dermatitis by Ameliorating the Water-Holding Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. nbinno.com [nbinno.com]
- 6. Development of Indinavir Submicron Lipid Emulsions Loaded with Lipoamino Acids—In Vivo Pharmacokinetics and Brain-Specific Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. CN109369439B - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]
- 9. vkm.no [vkm.no]
- 10. WO1996000060A1 - Topical compositions comprising n-acetyl-l-cysteine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: N-Stearoyl-L-cysteine Solubility for Cell-Based Assays
Welcome to the technical support guide for N-Stearoyl-L-cysteine (NSC). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this lipophilic compound in aqueous environments for cell-based assays. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure the successful and reproducible use of NSC in your experiments.
Introduction: The Challenge of N-Stearoyl-L-cysteine Solubility
N-Stearoyl-L-cysteine is a lipophilic derivative of the amino acid L-cysteine, characterized by a long 18-carbon stearoyl chain. This acyl chain gives the molecule a highly hydrophobic nature, as indicated by its high calculated XLogP3 value of 7.9, making it poorly soluble in aqueous solutions like cell culture media[1]. This inherent low water solubility can lead to significant experimental challenges, including compound precipitation, inconsistent dosing, and potential cellular toxicity from high concentrations of organic solvents. This guide will walk you through the causes of these issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've tried to dissolve N-Stearoyl-L-cysteine directly in my cell culture medium, but it won't go into solution. Why is this happening?
Answer: This is expected behavior due to the physicochemical properties of NSC. The long stearoyl tail is nonpolar and repels water, while the cysteine head group is polar. This structure leads to an extremely low solubility in aqueous environments. Direct addition to cell culture media will almost always result in the compound floating on the surface or forming an insoluble precipitate. To overcome this, a high-concentration stock solution must first be prepared in a suitable organic solvent.[2][3]
Q2: What is the best organic solvent for preparing a stock solution of N-Stearoyl-L-cysteine?
Answer: The choice of solvent is critical. While specific solubility data for N-Stearoyl-L-cysteine is not widely published, related compounds and general principles point towards dimethyl sulfoxide (DMSO) and ethanol as common choices for lipophilic compounds in cell-based assays.[4][5]
-
DMSO (Dimethyl Sulfoxide): Generally the preferred solvent due to its high capacity to dissolve a wide range of hydrophobic compounds. It is miscible with water, which facilitates its dilution into cell culture media.
-
Ethanol: Another common choice, but it can be more cytotoxic to cells than DMSO at similar concentrations.[6][7]
Recommendation: Start with 100% anhydrous DMSO. If your experimental system is sensitive to DMSO, ethanol can be considered, but with more stringent control over the final concentration. Some sources also indicate solubility in chloroform and dichloromethane, but these are not suitable for cell-based assays[8][9].
Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's going wrong?
Answer: This phenomenon, often called "crashing out," occurs when the concentrated drug in the organic solvent is rapidly diluted into the aqueous medium, exceeding its solubility limit in the final solution[10]. The key is to control the dilution process and ensure the final concentration of both the compound and the solvent are within acceptable limits.
Here are the primary causes and solutions:
-
High Final Compound Concentration: The desired final concentration of NSC in the media may be higher than its aqueous solubility limit.
-
Solution: Perform a solubility test to determine the maximum achievable concentration in your specific medium. Consider lowering the final working concentration if possible[10].
-
-
Rapid Dilution Shock: Adding a small volume of highly concentrated stock directly into a large volume of media causes a rapid solvent exchange that triggers precipitation.
-
Low Temperature: Adding the compound to cold media reduces its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilutions[10].
-
Q4: How can I minimize the toxic effects of the organic solvent on my cells?
Answer: Solvent toxicity is a critical concern as it can confound experimental results. Both DMSO and ethanol can induce cytotoxicity in a concentration- and time-dependent manner[6][12].
General Guidelines:
-
Minimize Final Solvent Concentration: The final concentration of DMSO in your cell culture should ideally be kept below 0.5%, and absolutely no higher than 1%. For many cell lines, even concentrations as low as 0.3125% are recommended to avoid cytotoxic effects[6][7][12]. Ethanol is generally more toxic, with significant cell viability reduction seen at concentrations as low as 0.3125% in some cell lines[6][7].
-
Run a Solvent Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) as your experimental wells to account for any effects of the solvent itself.
-
Determine Cell Line Sensitivity: The tolerance to solvents can vary significantly between different cell lines[6][12]. It is best practice to perform a dose-response curve for the solvent alone on your specific cell line to determine the maximum non-toxic concentration.
Data Summary: Solvent Cytotoxicity
| Solvent | General "Safe" Concentration | Considerations | Citations |
| DMSO | < 0.5% (v/v) | Cell line dependent; some sensitive lines may require <0.1%.[6][12] | [6][7][12] |
| Ethanol | < 0.1% (v/v) | Generally more cytotoxic than DMSO; effects can be rapid.[6][7] | [6][7][12] |
Advanced Solubilization Strategy: Using Carrier Proteins
For highly lipophilic compounds like NSC, or when even low solvent concentrations are not tolerated, using a carrier protein like Bovine Serum Albumin (BSA) is a highly effective, physiologically relevant strategy. Fatty acids are naturally transported in the blood bound to albumin[13].
Q5: How does Bovine Serum Albumin (BSA) help to solubilize N-Stearoyl-L-cysteine?
Answer: BSA has hydrophobic pockets that can bind to the stearoyl chain of NSC, effectively sequestering it from the aqueous environment and preventing precipitation[4]. This BSA-NSC complex serves as a stable, soluble reservoir that can deliver the compound to the cells. This method avoids the need for organic solvents in the final culture medium[4][13].
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation (DMSO)
This protocol details the preparation of a high-concentration stock solution of N-Stearoyl-L-cysteine using DMSO.
Materials:
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortexer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of NSC needed for your desired stock concentration (e.g., for 1 mL of a 10 mM stock, weigh out 3.88 mg of NSC).
-
Dissolution: Add the weighed NSC to a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C until it becomes clear[11][16].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture[14].
Protocol 2: Working Solution Preparation with BSA Conjugation
This protocol describes how to prepare a BSA-conjugated solution of NSC for improved solubility and delivery in cell culture. This method minimizes solvent exposure to the cells.
Materials:
-
10 mM NSC stock solution in DMSO (from Protocol 1)
-
Fatty acid-free BSA powder
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
37°C water bath or incubator
-
Sterile conical tubes
Procedure:
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium or PBS. Warm this solution to 37°C[17].
-
Complexation:
-
In a sterile conical tube, add the required volume of the 10% BSA solution.
-
While gently swirling the BSA solution, slowly add the 10 mM NSC stock solution drop by drop to achieve the desired molar ratio (e.g., a 5:1 molar ratio of NSC to BSA is a good starting point).
-
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for efficient complexation[17][18].
-
Final Dilution: This BSA-NSC complex solution can now be added to your cell culture plates to achieve the final desired NSC concentration. Remember to have a control with BSA alone.
Visualized Workflows
Decision Workflow for NSC Solubilization
Sources
- 1. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. caymanchem.com [caymanchem.com]
- 5. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 7. [PDF] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights | Semantic Scholar [semanticscholar.org]
- 8. N-Stearoyl-L-cysteine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 9. 67603-50-3|N-Stearoyl-L-cysteine|N-Stearoyl-L-cysteine|-范德生物科技公司 [bio-fount.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 18. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of N-Stearoyl-L-cysteine in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Aggregation in Aqueous Solutions
Welcome to the Technical Support Center for N-Stearoyl-L-cysteine. As a Senior Application Scientist, I understand the challenges researchers face when working with amphiphilic molecules like N-Stearoyl-L-cysteine. Its unique structure, combining a hydrophobic stearoyl tail with a hydrophilic L-cysteine headgroup, makes it a valuable compound for various applications, including drug delivery and formulation. However, this same structure predisposes it to aggregation and precipitation in aqueous environments, which can be a significant hurdle in experimental work.
This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and answers to frequently asked questions to help you overcome these challenges and ensure the successful use of N-Stearoyl-L-cysteine in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered when working with N-Stearoyl-L-cysteine in aqueous solutions.
Problem 1: White Precipitate or Cloudiness Observed Upon Dissolution
Potential Cause: This is the most frequent issue and is typically due to the low aqueous solubility of N-Stearoyl-L-cysteine, especially at or near its isoelectric point, or when the temperature is below its Krafft temperature.
Recommended Solutions:
-
pH Adjustment: The solubility of N-Stearoyl-L-cysteine is highly dependent on pH. The carboxyl and thiol groups of the cysteine headgroup can be protonated or deprotonated, significantly affecting the molecule's overall charge and its interaction with water.
-
Action: Adjust the pH of your aqueous solution. For anionic surfactants like N-Stearoyl-L-cysteine, increasing the pH above the pKa of the carboxylic acid group (estimated to be in the range of 3-5) will deprotonate it, leading to a net negative charge and increased electrostatic repulsion between molecules, which enhances solubility. A good starting point is to adjust the pH to 7.5-8.5.
-
Causality: At higher pH, the carboxyl group (-COOH) is converted to the more soluble carboxylate form (-COO⁻), increasing the hydrophilicity of the headgroup and preventing aggregation.
-
-
Temperature Control: N-acyl amino acids have a characteristic Krafft temperature (Tₖ), which is the minimum temperature at which micelles can form. Below the Krafft temperature, the solubility of the surfactant is very low.
-
Action: Gently warm the solution. The Krafft temperature for N-acyl amino acids with long alkyl chains like stearic acid can be above room temperature. Heating the solution to 40-60°C while stirring can significantly improve solubility.
-
Causality: Above the Krafft temperature, the solubility of the surfactant increases dramatically, allowing for the formation of micelles and a stable solution.
-
-
Use of Co-solvents: The addition of a water-miscible organic solvent can help to disrupt the hydrophobic interactions between the stearoyl chains, thereby preventing aggregation.
-
Action: Introduce a co-solvent such as ethanol, isopropanol, or propylene glycol to your aqueous solution. Start with a low concentration (e.g., 5-10% v/v) and gradually increase it as needed.
-
Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic tails of N-Stearoyl-L-cysteine to be solvated, thus increasing its solubility.
-
Problem 2: Solution Gels or Becomes Viscous at Higher Concentrations
Potential Cause: At concentrations significantly above the Critical Micelle Concentration (CMC), N-acyl amino acids can form different types of aggregates, such as cylindrical micelles or lamellar phases, which can lead to an increase in viscosity or gelation.
Recommended Solutions:
-
Concentration Optimization: Determine the optimal working concentration for your application that is above the CMC for desired micellar properties but below the concentration that leads to gelation.
-
Action: Prepare a dilution series of your N-Stearoyl-L-cysteine solution to identify the concentration range where it remains a low-viscosity liquid.
-
Causality: Understanding the concentration-dependent phase behavior of your surfactant is key to avoiding unwanted gel formation.
-
-
Addition of Stabilizers: Certain excipients can modulate the packing of surfactant molecules in aggregates, preventing the formation of highly ordered, viscous structures.
-
Action: Consider the addition of non-ionic surfactants or polymers at low concentrations.
-
Causality: These additives can co-assemble with N-Stearoyl-L-cysteine, disrupting the regular packing that leads to gelation.
-
Problem 3: Instability of the Solution Over Time (Precipitation Upon Storage)
Potential Cause: Changes in temperature, pH (due to absorption of atmospheric CO₂), or slow kinetics of aggregation can lead to precipitation over time, even if the solution was initially clear.
Recommended Solutions:
-
Optimized Storage Conditions:
-
Action: Store your N-Stearoyl-L-cysteine solutions in tightly sealed containers to minimize exposure to air. For longer-term storage, consider refrigerating or freezing aliquots. If refrigerated, ensure the storage temperature is above the Krafft temperature to prevent crystallization.
-
Causality: Proper storage minimizes changes in pH and temperature fluctuations that can destabilize the solution.
-
-
Buffering the Solution:
-
Action: Prepare your N-Stearoyl-L-cysteine solution in a suitable buffer (e.g., phosphate or borate buffer) to maintain a constant pH.
-
Causality: A buffered system will resist pH changes, ensuring the ionization state of the cysteine headgroup remains consistent and the molecule stays in its soluble form.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the aggregation of N-Stearoyl-L-cysteine in water?
A1: N-Stearoyl-L-cysteine is an amphiphilic molecule, meaning it has a dual nature. The long, 18-carbon stearoyl chain is hydrophobic ("water-fearing"), while the L-cysteine headgroup is hydrophilic ("water-loving"). In an aqueous environment, the hydrophobic tails tend to avoid contact with water molecules. To achieve a more energetically favorable state, they self-assemble into aggregates, such as micelles, where the hydrophobic tails are shielded in the core, and the hydrophilic headgroups are exposed to the water. This process is known as the hydrophobic effect.
Q2: How does pH influence the solubility of N-Stearoyl-L-cysteine?
A2: The pH of the solution directly affects the ionization state of the L-cysteine headgroup, which has two ionizable functional groups: a carboxylic acid and a thiol.
-
At low pH (acidic conditions): Both the carboxylic acid and the thiol group are protonated (-COOH and -SH). The molecule is neutral, and its solubility is low due to the dominance of the hydrophobic stearoyl chain.
-
At intermediate pH (near the isoelectric point): The carboxylic acid is deprotonated (-COO⁻), but the thiol group may still be protonated. The molecule exists as a zwitterion, and its solubility is at a minimum.
-
At high pH (alkaline conditions): Both the carboxylic acid and the thiol group are deprotonated (-COO⁻ and -S⁻). The molecule carries a net negative charge, leading to electrostatic repulsion between adjacent molecules. This repulsion counteracts the hydrophobic attraction of the tails, significantly increasing solubility.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
Q4: What is the Krafft temperature, and how does it affect my experiments?
A4: The Krafft temperature (Tₖ) is the temperature at which the solubility of a surfactant becomes equal to its CMC. Below the Krafft temperature, the surfactant has very limited solubility, and it exists as a crystalline or hydrated solid phase, even in water. Above the Krafft temperature, the solubility increases sharply, and micelles can form. For N-acyl amino acids with a stearoyl (C18) chain, the Krafft temperature can be significantly above room temperature. Therefore, if you are working at room temperature and observing poor solubility, it is likely that you are below the Krafft temperature. Heating the solution is necessary to achieve sufficient solubility for micelle formation.
Q5: Can I use sonication to dissolve N-Stearoyl-L-cysteine?
A5: Sonication can be a useful technique to aid in the dissolution of N-Stearoyl-L-cysteine, as it provides the energy to break up aggregates and promote solvation. However, it should be used in conjunction with other methods like pH adjustment and heating. Prolonged or high-intensity sonication can potentially lead to degradation, so it should be applied judiciously.
Experimental Protocols and Data
General Protocol for Preparing a Stable Aqueous Solution of N-Stearoyl-L-cysteine
This protocol provides a starting point for solubilizing N-Stearoyl-L-cysteine. Optimization may be required based on your specific concentration needs and application.
-
Initial Dispersion: Weigh the desired amount of N-Stearoyl-L-cysteine powder and add it to the required volume of high-purity water or your desired aqueous buffer.
-
pH Adjustment: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to increase the pH of the dispersion to approximately 8.0-8.5. Monitor the pH using a calibrated pH meter.
-
Heating: Gently heat the solution to 50-60°C while continuing to stir. The solution should become clear as it surpasses the Krafft temperature and the surfactant dissolves.
-
Cooling and Storage: Allow the solution to cool to room temperature. If the solution remains clear, it is likely stable. Store in a tightly sealed container. If precipitation occurs upon cooling, consider the addition of a co-solvent.
-
Co-solvent Addition (if necessary): To the clear, warm solution, slowly add the desired co-solvent (e.g., ethanol) to the final desired concentration (e.g., 10% v/v). Stir until homogeneous.
Data Summary Table
| Parameter | Influence on Aggregation | Recommended Action to Prevent Aggregation |
| pH | Aggregation is highest near the isoelectric point. | Adjust pH to > 7.5 to ensure deprotonation of the carboxylic acid. |
| Temperature | Aggregation (crystallization) is high below the Krafft temperature. | Heat the solution above the Krafft temperature (e.g., 50-60°C). |
| Concentration | Aggregation increases with concentration, potentially leading to gelation above the CMC. | Work at the lowest effective concentration for your application. |
| Co-solvents | Reduce hydrophobic interactions that drive aggregation. | Add 5-20% (v/v) of ethanol, isopropanol, or propylene glycol. |
| Ionic Strength | Can either increase or decrease aggregation depending on the specific salt and concentration. | Start with low ionic strength buffers and empirically test the effect of increasing salt concentration if required for your application. |
Visualizing the Concepts
Diagram 1: Troubleshooting workflow for preventing aggregation.
Diagram 2: Monomer vs. Micelle Formation.
References
- While specific literature on the pKa, CMC, and Krafft temperature of N-Stearoyl-L-cysteine is not readily available, the principles discussed are based on the well-established behavior of N-acyl amino acid surfactants.
Technical Support Center: N-Stearoyl-L-cysteine Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of N-Stearoyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during this procedure. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to optimize your results and confidently address any issues that may arise.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the synthesis and purification of N-Stearoyl-L-cysteine.
Q1: What is the most common and reliable method for synthesizing N-Stearoyl-L-cysteine in a laboratory setting?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of L-cysteine with stearoyl chloride in a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous alkaline solution (like sodium hydroxide or sodium bicarbonate).[1] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amino group of L-cysteine, which would render it non-nucleophilic.[1]
Q2: Why is my yield of N-Stearoyl-L-cysteine consistently low?
A2: Low yields can stem from several factors. A primary cause is the competitive hydrolysis of the highly reactive stearoyl chloride by the aqueous base.[1] Other common issues include using an insufficient amount of base to neutralize the HCl produced, poor quality or degraded starting materials, and sub-optimal reaction temperatures.[1] A thorough troubleshooting process is often required to pinpoint the exact cause.
Q3: Is it necessary to protect the thiol group of L-cysteine during the acylation reaction?
A3: While the amino group is a stronger nucleophile than the thiol group under the basic conditions of the Schotten-Baumann reaction, S-acylation can occur as a side reaction. For the highest purity and yield, protection of the thiol group is advisable, though for many applications, direct acylation without protection followed by careful purification can be sufficient. The choice often depends on the required final purity and the scalability of the process.
Q4: What is the best method for purifying crude N-Stearoyl-L-cysteine?
A4: Recrystallization is the most effective and commonly used method for purifying solid N-Stearoyl-L-cysteine on a lab scale.[2][3] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] Ethanol or acetone are often good starting points.[2] For more challenging purifications, column chromatography can be employed.
Q5: My purified product is an oil and won't solidify. What should I do?
A5: The presence of impurities is a common reason for oily products that fail to crystallize.[4] Even small amounts of residual solvent or by-products can disrupt the crystal lattice formation. Ensure your product is thoroughly dried under vacuum. If it remains oily, consider an additional purification step, such as a different recrystallization solvent system or flash chromatography. It's also possible that the product is hygroscopic; ensuring anhydrous conditions during the final steps can help.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Hydrolysis of Stearoyl Chloride | Stearoyl chloride is highly moisture-sensitive and will readily hydrolyze to stearic acid in the presence of water. This is a common issue in the biphasic Schotten-Baumann reaction.[1] You can confirm this by acidifying the aqueous layer post-reaction and observing the precipitation of stearic acid. | Ensure your organic solvent is anhydrous. Add the stearoyl chloride solution to the reaction mixture slowly and with vigorous stirring to maximize its interaction with L-cysteine before hydrolysis can occur. Running the reaction at a lower temperature (0-5 °C) can also slow the rate of hydrolysis. |
| Inadequate Base | The acylation reaction produces one equivalent of HCl, which will react with the amino group of L-cysteine to form an unreactive ammonium salt.[1] An insufficient amount of base will fail to neutralize this acid, effectively halting the reaction. | Use at least two equivalents of base: one to deprotonate the carboxylic acid of L-cysteine and one to neutralize the generated HCl. Monitor the pH of the aqueous layer during the reaction and add more base if it becomes acidic. |
| Poor Reagent Quality | L-cysteine can oxidize to form cystine, especially if stored improperly. Stearoyl chloride can degrade over time. Using compromised reagents will inevitably lead to poor yields. | Use fresh, high-purity reagents. Store L-cysteine in a cool, dark place, and consider flushing with an inert gas. Stearoyl chloride should be stored under anhydrous conditions. |
Issue 2: Presence of Multiple Spots on TLC / Peaks in LC-MS
| Potential Cause | Explanation & Validation | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction will leave residual L-cysteine and stearic acid (from hydrolysis of stearoyl chloride). These will appear as separate spots on a TLC plate. | Allow the reaction to run for a longer duration or consider a slight increase in temperature (while monitoring for side reactions). Ensure proper stoichiometry of reactants. |
| Formation of Di-acylated Product | It is possible for both the amino and thiol groups of L-cysteine to be acylated, leading to a di-stearoyl derivative. This will appear as a less polar spot on TLC compared to the desired product. | Use a controlled amount of stearoyl chloride (e.g., 1.0-1.1 equivalents). As mentioned in the FAQ, protecting the thiol group prior to acylation is the most robust way to prevent this. |
| Oxidation of Product | The thiol group in N-Stearoyl-L-cysteine can oxidize to form a disulfide-linked dimer, especially during workup and storage if exposed to air. | During the workup, consider using degassed solvents. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Experimental Protocols
Protocol 1: Synthesis of N-Stearoyl-L-cysteine via Schotten-Baumann Reaction
Materials:
-
L-cysteine
-
Stearoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (1 equivalent) in a 1M NaOH solution (2.5 equivalents) at 0 °C.
-
Acylation: In a separate flask, dissolve stearoyl chloride (1.05 equivalents) in DCM. Add the stearoyl chloride solution dropwise to the vigorously stirred L-cysteine solution over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated HCl. A white precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude N-Stearoyl-L-cysteine
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolution: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid is completely dissolved.[2]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (e.g., 40-50 °C) until a constant weight is achieved.[2]
Visualized Workflows and Logic
To further clarify the experimental processes and decision-making, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis and purification of N-Stearoyl-L-cysteine.
Caption: Troubleshooting decision tree for N-Stearoyl-L-cysteine synthesis.
References
- Google Patents. (n.d.). CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof.
-
ACS Publications. (1949). High Vacuum Distillation of N-Acyl Amino Acid and Polypeptide Esters. Industrial & Engineering Chemistry, 41(12), 2901-2905. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]
-
Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Retrieved from [Link]
-
HuiCheng Biotech. (n.d.). N-Stearoyl-L-cysteine. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and Purification Process of Cysteine. Retrieved from [Link]
-
Journal of Surfactants and Detergents. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Acylation. Retrieved from [Link]
-
Pharmagrade. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting N-Stearoyl-L-cysteine Stability in Long-Term Storage
Welcome to the technical support center for N-Stearoyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals who utilize N-Stearoyl-L-cysteine and require a comprehensive understanding of its stability characteristics during long-term storage. As a lipoamino acid, the integrity of N-Stearoyl-L-cysteine is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the quality of your stored material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for N-Stearoyl-L-cysteine?
A1: For long-term stability, N-Stearoyl-L-cysteine should be stored at -20°C in a freezer under an inert atmosphere (e.g., argon or nitrogen).[1] It is characterized as a hygroscopic solid, meaning it readily absorbs moisture from the air, which can accelerate degradation.[1] Therefore, it is crucial to store it in a tightly sealed container, preferably in a desiccated environment.
Q2: How long can I expect N-Stearoyl-L-cysteine to remain stable?
A2: While specific long-term stability data for N-Stearoyl-L-cysteine is not extensively published, most amino acid derivatives can be stored for years under recommended conditions, protected from humidity and light.[2] However, the stability is highly dependent on the storage conditions. Regular purity checks are recommended for material stored for extended periods.
Q3: What are the initial signs of degradation?
A3: The first indications of degradation are often physical changes. These can include a change in color from off-white to yellow or brown, clumping of the solid material due to moisture absorption, or the development of a noticeable odor, potentially related to the degradation of the cysteine moiety.
Q4: Is N-Stearoyl-L-cysteine sensitive to light?
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter with N-Stearoyl-L-cysteine, providing potential causes and actionable solutions.
Issue 1: The appearance of my N-Stearoyl-L-cysteine has changed during storage.
Q: My N-Stearoyl-L-cysteine, which was initially an off-white powder, has turned yellowish and is clumping together. What could be the cause?
A: This is a classic sign of potential degradation and improper storage.
-
Causality:
-
Clumping: N-Stearoyl-L-cysteine is hygroscopic.[1] The clumping indicates moisture absorption. Water can act as a reactant in hydrolytic degradation pathways and can also facilitate oxidative reactions.
-
Color Change: The yellowing may be indicative of oxidation of the thiol group on the cysteine residue. Cysteine and its derivatives are well-known to be susceptible to oxidation, which can lead to the formation of disulfides (cystine derivatives) and further oxidized sulfur species (sulfenic, sulfinic, and sulfonic acids).[4][5]
-
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the storage temperature has been consistently maintained at -20°C and that the container has been tightly sealed. Check if an inert atmosphere was used.
-
Analytical Verification: The material should be tested for purity. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended to quantify the amount of remaining N-Stearoyl-L-cysteine and detect potential degradation products.
-
Future Prevention: If the material is deemed compromised, discard it. For future storage, ensure the compound is stored in a desiccator, even within the freezer, and consider aliquoting the material into smaller, single-use vials to minimize exposure to air and moisture during repeated use.
-
Issue 2: I am seeing a loss of potency or unexpected results in my experiments.
Q: My recent experiments using stored N-Stearoyl-L-cysteine are showing inconsistent or diminished effects compared to when I used a fresh batch. How can I troubleshoot this?
A: This strongly suggests a loss of purity of the compound. The primary suspects are chemical degradation pathways that alter the molecule's structure.
-
Potential Degradation Pathways:
-
Oxidation: The thiol (-SH) group of the cysteine residue is highly susceptible to oxidation, leading to the formation of N,N'-distearoyl-L-cystine (a disulfide dimer). This is a common degradation pathway for cysteine-containing compounds.[4][6][7] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acid derivatives.[4][5]
-
Hydrolysis: The amide bond linking the stearic acid and the cysteine moiety can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This would result in the formation of stearic acid and L-cysteine.
-
Racemization: Although less likely under standard storage conditions, changes in pH or exposure to heat could potentially lead to the racemization of the L-cysteine chiral center to D-cysteine, which could impact biological activity.
-
-
Proposed Troubleshooting Workflow:
A systematic approach is necessary to identify the cause of the observed issues. The following diagram outlines a logical workflow for investigating the stability of your N-Stearoyl-L-cysteine.
Caption: Troubleshooting workflow for N-Stearoyl-L-cysteine stability.
-
Visualizing Potential Degradation:
The following diagram illustrates the primary degradation pathways for N-Stearoyl-L-cysteine.
Caption: Key degradation pathways for N-Stearoyl-L-cysteine.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for developing an HPLC method to assess the purity of N-Stearoyl-L-cysteine and detect its primary oxidative degradation product. This method is adapted from established procedures for similar N-protected amino acids.[8][9]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Stearoyl-L-cysteine sample.
-
Dissolve the sample in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the N-Stearoyl-L-cysteine peak relative to the total area of all peaks in the chromatogram.
-
The primary oxidative impurity, N,N'-distearoyl-L-cystine, is expected to be more non-polar and thus have a longer retention time than the parent compound.
-
For definitive identification of degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
-
Summary of Storage and Stability Parameters
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical degradation rates. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation of the thiol group. |
| Light | Protect from light (Amber vial) | Prevents potential photodegradation.[2][3] |
| Humidity | Store in a desiccated environment | The compound is hygroscopic; moisture can promote hydrolysis and oxidation.[1] |
| Packaging | Tightly sealed container | Prevents exposure to moisture and oxygen. |
References
-
PubChem. (n.d.). N-Stearoyl-L-cysteine. Retrieved from [Link]
- de Sain-van der Velden, M. G. M., et al. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
-
PubChem. (n.d.). L-cysteine degradation III. Retrieved from [Link]
- Managuli, R. S., et al. (2016). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Journal of Taibah University Medical Sciences, 11(5), 450-457.
- Quora. (2012, January 19).
- Strnad, P., et al. (2009). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical Chemistry, 55(5), 1012-1014.
- Krüßel, L., et al. (2016). Dealing with the sulfur part of cysteine: four enzymatic steps degrade l-cysteine to pyruvate and thiosulfate in Arabidopsis mitochondria. Physiologia Plantarum, 157(3), 328-338.
- Chérouf, C., et al. (2019).
- K-State Libraries. (n.d.).
- Wada, M., & Takagi, H. (2006). Metabolic pathways and biotechnological production of L-cysteine. Applied Microbiology and Biotechnology, 73(1), 48-54.
- European Union Reference Laboratory for Feed Additives. (2019, May 15).
- Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. Journal of Biological Chemistry, 245(1), 112-116.
-
Cheméo. (n.d.). Chemical Properties of L-Cysteine, N-acetyl- (CAS 616-91-1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). l-Cystine. Retrieved from [Link]
- Mohamad Zharif, M. A., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research, 4(6), 2336-2346.
- BioInsights. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
- Poole, L. B. (2015). Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. Biophysical Journal, 109(3), 469-471.
- Amir, R. M., et al. (2013). Recent advanced techniques in cysteine determination: a review. Food Research, 4(6), 2336-2346.
- Morihara, N., et al. (2019). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 24(21), 3845.
- BenchChem. (n.d.). 1,4-Bis(diphenylamino)benzene.
Sources
- 1. N-Stearoyl-L-cysteine | 67603-50-3 [amp.chemicalbook.com]
- 2. bachem.com [bachem.com]
- 3. quora.com [quora.com]
- 4. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijper.org [ijper.org]
Technical Support Center: Formulation Strategies for N-Stearoyl-L-cysteine (NSC) in In Vivo Research
Introduction:
Welcome to the technical support guide for N-Stearoyl-L-cysteine (NSC). As a novel lipophilic amino acid derivative, NSC presents unique formulation challenges for researchers aiming to conduct in vivo studies. Its amphiphilic nature, arising from a long lipophilic stearoyl tail and a hydrophilic cysteine headgroup, coupled with a chemically sensitive thiol moiety, necessitates a carefully considered formulation strategy. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in physicochemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating N-Stearoyl-L-cysteine (NSC) for in vivo studies?
A1: The formulation of NSC is complicated by two main factors derived from its structure:
-
Poor Aqueous Solubility: The C18 stearoyl chain confers high lipophilicity (estimated XLogP3 = 7.9), making NSC practically insoluble in standard aqueous vehicles like saline or phosphate-buffered saline (PBS).[1] This is a common challenge for long-chain N-acyl amino acids and other lipophilic drugs.[2][3][4][5]
-
Chemical Instability: The free thiol (-SH) group on the cysteine moiety is highly susceptible to oxidation.[6][7] In the presence of oxygen, metal ions, or at a pH above its pKa, the thiol can readily oxidize to form a disulfide-linked dimer (N,N'-distearoyl-L-cystine). This dimer is significantly more insoluble and will precipitate from solution, leading to inaccurate dosing and loss of efficacy.[8][9]
Q2: My NSC powder will not dissolve in PBS or saline. What are my options?
A2: Direct dissolution in aqueous buffers is not feasible. You must employ a solubility-enhancement strategy. The primary approaches involve using co-solvents, surfactants, or complexing agents to create a suitable parenteral vehicle. A systematic approach is crucial.[10][11][12][13] Never assume a vehicle is inert; always run a vehicle-only control group in your animal studies to assess potential toxicity.[14]
Q3: My NSC formulation appears clear initially but becomes cloudy or forms a precipitate over time. What is happening?
A3: This indicates either physical or chemical instability.
-
Physical Instability (Precipitation): This occurs if you have exceeded the solubility limit of NSC in your chosen vehicle system. The initial clarity might be due to the formation of a supersaturated solution, which is inherently unstable. This is common when using a co-solvent and then diluting with an aqueous phase.[15]
-
Chemical Instability (Oxidation): Cloudiness that appears over minutes to hours, even in a seemingly clear solution, is a classic sign of thiol oxidation. The resulting disulfide dimer is far less soluble and precipitates out. This process is accelerated by oxygen, trace metal ions in your buffer, and a neutral-to-alkaline pH.[8]
Q4: I'm observing unexpected toxicity or irritation in my animal studies. Could the formulation vehicle be the cause?
A4: Absolutely. Many excipients used to solubilize lipophilic compounds are not biologically inert and can cause significant adverse effects.[10][14]
-
Co-solvents like DMSO, ethanol, PEG 400, and propylene glycol can cause hemolysis, local tissue irritation, and systemic toxicity at high concentrations.[11][14]
-
Surfactants such as Cremophor® EL and Polysorbate 80 (Tween® 80) are known to cause hypersensitivity reactions, anaphylaxis, and neurotoxicity in some species.[16][17][18][19][20]
It is imperative to review the toxicity literature for your chosen excipients in your specific animal model and route of administration. Always use the minimum concentration of excipients necessary and include a vehicle control group.[21]
Troubleshooting and Protocol Guides
Guide 1: Systematic Approach to Vehicle Selection for Poor Solubility
This guide provides a workflow for identifying a suitable vehicle for NSC. The goal is to achieve a stable, injectable solution with minimal excipient-induced toxicity.
Workflow Diagram: Vehicle Selection Strategy
Caption: Decision tree for selecting a suitable in vivo formulation vehicle for NSC.
Step-by-Step Protocol:
-
Determine Target Concentration: Define the required mg/kg dose and the maximum injection volume for your animal model to calculate the target concentration (mg/mL).
-
Initial Co-solvent Screen:
-
Test the solubility of NSC in small volumes of pure, high-purity organic solvents. Common starting points are Dimethyl sulfoxide (DMSO), Ethanol, PEG 400, and Propylene glycol.[11]
-
Procedure: To 10 mg of NSC, add the solvent dropwise while vortexing until the solid is fully dissolved. Note the volume required.
-
-
Develop Aqueous-Compatible Vehicle: The goal is to use the minimal amount of organic co-solvent required.
-
Co-solvent Method: Dissolve NSC in the chosen organic solvent (e.g., DMSO) at 10-20x the final target concentration. Then, while vortexing vigorously, slowly add the aqueous component (e.g., saline, PBS) to reach the final volume. Caution: Rapid addition can cause immediate precipitation.[10] The final concentration of DMSO should ideally be below 10% to minimize toxicity.[14]
-
Surfactant Method: Prepare a stock solution of a non-ionic surfactant like Polysorbate 80 or Cremophor EL (5-10% w/v) in saline. Add the NSC powder directly to this solution and sonicate or stir gently until dissolved. This creates micelles that encapsulate the lipophilic NSC.
-
Cyclodextrin Method: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.[22][23] Prepare a 20-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. Add NSC powder and stir at room temperature or with gentle warming (40°C) for several hours to facilitate complex formation.[24]
-
Table 1: Common Excipients for Parenteral Formulation of Lipophilic Compounds
| Excipient Class | Example | Typical Concentration | Pros | Cons & Cautions |
| Co-solvents | DMSO, Ethanol, PEG 400 | 5-20% (v/v) | Simple to prepare; effective solubilizers. | Potential for hemolysis, irritation, and systemic toxicity.[11][14] |
| Surfactants | Polysorbate 80 (Tween 80) | 2-10% (w/v) | Forms stable micelles; lower organic solvent needed. | Can cause hypersensitivity reactions; may interfere with biological assays.[17][18] |
| Complexing Agents | HP-β-Cyclodextrin | 10-40% (w/v) | Generally well-tolerated; can improve stability. | Can have pharmacological effects; high viscosity at high concentrations.[25] |
Guide 2: Preventing and Managing Chemical Instability (Thiol Oxidation)
This guide provides essential steps to prevent the oxidative degradation of NSC in your final formulation.
Mechanism Diagram: NSC Oxidation and Protective Interventions
Caption: Pathway of NSC oxidation and key formulation strategies to prevent it.
Step-by-Step Protocol for a Stabilized Formulation:
-
Deoxygenate All Aqueous Solutions: Before use, sparge all aqueous buffers (saline, water, PBS) with an inert gas like nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen, a primary driver of oxidation.
-
Incorporate a Chelating Agent: Add a small amount of Ethylenediaminetetraacetic acid (EDTA) to your aqueous phase at a final concentration of 0.1-1.0 mM. EDTA will sequester trace metal ions that catalyze thiol oxidation.
-
Control the pH: The thiolate anion (R-S⁻) is much more reactive than the protonated thiol (R-SH).[6] Therefore, preparing your formulation in a slightly acidic buffer (pH 5.5 - 6.5) will keep the cysteine moiety protonated and significantly slow the rate of oxidation. Use a biocompatible buffer system like citrate or acetate.
-
Prepare Fresh and Store Properly: Always prepare the NSC formulation fresh on the day of the experiment. If temporary storage is needed, protect it from light and store it at 2-8°C under an inert gas headspace (e.g., in a vial flushed with argon or nitrogen).
Guide 3: Pre-Dosing Quality Control Checklist
Before administering any formulation, perform these critical checks to ensure accuracy and safety.
Table 2: Pre-Dosing Formulation Validation
| Parameter | Method | Acceptance Criteria | Troubleshooting if Failed |
| Clarity & Appearance | Visual inspection against a black and white background. | The solution must be clear and free of visible particles, cloudiness, or phase separation.[12] | Precipitate: Formulation is likely supersaturated or unstable. Re-evaluate vehicle composition or lower the concentration. Cloudiness: Likely due to oxidation. Review and implement the stabilization protocol (Guide 2). |
| pH Verification | pH meter or calibrated pH strips. | pH should be within the target range (e.g., 5.5-6.5 for stability). | Adjust pH with dilute acid/base. Ensure buffer capacity is sufficient. |
| Concentration & Stability (Recommended for long studies) | HPLC with UV detection. | The measured concentration should be >95% of the target. No significant new peaks (degradants) should be observed. | Indicates solubility or stability issues. Requires complete reformulation. |
References
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. [Link]
-
Bansal, T., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. [Link]
-
Fenyvesi, É., et al. (2020). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. Molecules. [Link]
-
Kuentz, M. (2011). Lipid-based formulations for oral delivery of lipophilic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
-
Bansal, T., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar. [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. [Link]
-
Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
- Hörbe, T. F. N., et al. (2008). Cyclodextrins for administering fatty acids in tablets.
-
National Center for Biotechnology Information. (2024). N-Stearoyl-L-cysteine. PubChem Compound Database. [Link]
-
Barnes, D. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. [Link]
-
Campos, L. B., et al. (2018). Systemic toxicity induced by paclitaxel in vivo is associated with the solvent cremophor EL through oxidative stress-driven mechanisms. ResearchGate. [Link]
-
Maçarico, A. P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
-
Koizumi, K., et al. (1998). Interaction of Cyclodextrins with Oily Substances. ResearchGate. [Link]
-
Iacoangeli, A., et al. (2020). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]
-
Lyman, G. H., et al. (2018). Safety of Polysorbate 80 in the Oncology Setting. PubMed Central. [Link]
-
Lee, J., et al. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]
-
Shanghai Huicheng Biological Technology. (n.d.). N-Stearoyl-L-cysteine. Hcbusiness. [Link]
-
Hawe, A., et al. (2019). Pediatric Safety of Polysorbates in Drug Formulations. MDPI. [Link]
-
Singh, M., et al. (2017). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. National Institutes of Health. [Link]
-
Kiss, L., et al. (2013). Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells. PubMed. [Link]
-
Chen, Y., et al. (2017). Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. PubMed Central. [Link]
-
Sharma, G., et al. (2024). Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. Journal of Nanobiotechnology. [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
European Medicines Agency. (2018). Information for the package leaflet regarding polysorbates used as excipients in medicinal products for human use. European Medicines Agency. [Link]
-
Larsson, M. (2013). Biosynthesis and physiological functions of N-acyl amino acids. DiVA portal. [Link]
-
BIOFOUNT. (n.d.). N-Stearoyl-L-cysteine. BIOFOUNT. [Link]
-
Gattefossé. (n.d.). Solving parenteral solubility challenges in the development of oncology therapeutics. Gattefossé. [Link]
-
Parida, K. M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. [Link]
-
Blouet, E. (2016). Parenteral Preparations: Challenges in Formulations. Contract Pharma. [Link]
-
Pharma Now. (n.d.). Parenteral Drugs: Formulation Requirements and Common Challenges. Pharma Now. [Link]
- Chen, B., et al. (2015). Stabilized compositions of proteins having a free thiol moiety.
-
Pinheiro, T. J. T., et al. (2019). Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. ACS Omega. [Link]
-
López-Polo, J., et al. (2022). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. MDPI. [Link]
-
Liu, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. [Link]
-
Liu, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. [Link]
- De Waele, L., et al. (2020). Stabilizer for thiol-ene compositions.
-
Reeg, S., & Grune, T. (2018). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. PubMed Central. [Link]
-
Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]
-
Floka. (2015). Oxidation of the Amino Acid L-Cysteine. YouTube. [Link]
-
Cassina, A., et al. (2023). Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis. PubMed Central. [Link]
-
Truong, T. H., & Carroll, K. S. (2012). Discovering mechanisms of signaling-mediated cysteine oxidation. ResearchGate. [Link]
Sources
- 1. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 4. symmetric.events [symmetric.events]
- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. contractpharma.com [contractpharma.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of N-Stearoyl-L-cysteine in Drug Delivery
Welcome to the technical support center for N-Stearoyl-L-cysteine (NSC) applications in drug delivery. As a lipoamino acid, NSC offers unique potential due to its amphiphilic nature and the reactive thiol group of its cysteine moiety. However, harnessing this potential requires navigating inherent challenges related to its physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and optimize formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address issues you may encounter. We will explore the causality behind these challenges and provide validated protocols to overcome them.
Section 1: Formulation & Solubility Challenges
Question 1: My drug, when formulated with N-Stearoyl-L-cysteine, shows poor aqueous solubility and precipitates out of solution. What is causing this, and how can I develop a stable formulation?
Expert Answer:
The primary cause of this issue is the molecular structure of NSC itself. The long, 18-carbon stearoyl chain imparts significant hydrophobicity, leading to a high LogP value (a measure of lipophilicity) and consequently, very low solubility in aqueous media at neutral pH.[1][2] This often results in the precipitation of the drug-excipient complex.
The most effective strategy to overcome this is to move from a simple solution to a dispersed nanoparticle system. Nanocarriers can encapsulate the hydrophobic drug and NSC, presenting a more stable colloidal system to the aqueous environment.[3] Nanostructured Lipid Carriers (NLCs) are particularly well-suited for this purpose.
Troubleshooting Guide: Protocol for Preparing NSC-Based Nanostructured Lipid Carriers (NLCs)
This protocol utilizes a high-shear homogenization method to produce stable NLCs, improving the solubility and stability of your encapsulated drug.
Principle: NLCs are formed from a blend of solid and liquid lipids. This imperfect crystal structure creates more space to accommodate drug molecules, leading to higher loading capacity and reduced drug expulsion during storage compared to older Solid Lipid Nanoparticles (SLNs).[4] NSC can be incorporated as a functional component of the lipid matrix.
Materials & Equipment:
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
N-Stearoyl-L-cysteine (NSC)
-
Hydrophobic Drug
-
Surfactant (e.g., Polysorbate 80, Pluronic F-68)[5]
-
Co-surfactant (e.g., Soy lecithin)
-
High-shear homogenizer
-
Water bath or heating plate
-
Magnetic stirrer
Step-by-Step Protocol:
-
Prepare the Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, NSC, and your hydrophobic drug.
-
Combine them in a glass beaker and heat to 5-10°C above the melting point of the solid lipid until a clear, homogenous oil phase is formed.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase. This temperature matching is critical to prevent premature lipid solidification.
-
-
Form the Pre-emulsion:
-
While stirring the aqueous phase vigorously with a magnetic stirrer, slowly add the hot lipid phase to it.
-
Maintain stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-shear homogenizer.
-
Homogenize at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes. The energy input here is crucial for reducing the droplet size to the nanometer scale.
-
-
Cooling and NLC Formation:
-
Quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring gently.
-
Rapid cooling causes the lipid droplets to solidify, entrapping the drug within the NLC structure.
-
-
Characterization:
-
Particle Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to confirm a particle size in the range of 100-300 nm and a negative zeta potential (typically < -20 mV) for good colloidal stability.[6][7]
-
Encapsulation Efficiency (EE%): Separate the free drug from the NLCs (e.g., by ultracentrifugation) and quantify the drug in the supernatant and/or the pellet using HPLC. Calculate EE% as: ((Total Drug - Free Drug) / Total Drug) * 100.
-
Workflow for NLC Formulation and Characterization
Caption: Workflow from solubility problem to stable NLC formulation.
Section 2: Bioavailability & Permeation Issues
Question 2: My oral formulation is stable, but in vivo studies show very low bioavailability. How can I use the properties of N-Stearoyl-L-cysteine to improve drug absorption across the intestinal mucus barrier?
Expert Answer:
This is a common and critical challenge. Low oral bioavailability for hydrophobic drugs is often due to poor dissolution in gastrointestinal fluids and inefficient permeation across the intestinal epithelium, which is protected by a layer of mucus.[4] The key to overcoming this lies in leveraging the unique thiol (-SH) group of the cysteine component in NSC. This strategy is known as thiolation .
Thiolated nanoparticles, or "thiomers," can significantly enhance mucoadhesion. The free thiol groups on the surface of your NSC-based nanoparticles can form covalent disulfide bonds with cysteine-rich domains of mucin glycoproteins that make up the mucus layer.[4][8] This covalent anchoring dramatically increases the residence time of the nanocarrier at the absorption site, providing a longer window for the drug to be released and absorbed.[9]
Mechanism of Thiol-Mediated Mucoadhesion
Caption: Thiol groups on NSC nanoparticles form disulfide bonds with mucin.
Troubleshooting Guide: Enhancing Oral Bioavailability with Thiolated NLCs
Principle: By ensuring the thiol groups of NSC are oriented towards the surface of the NLC, you can maximize their interaction with the mucus layer. This can be achieved by carefully selecting surfactants and controlling formulation parameters.
Experimental Steps:
-
Formulate NLCs: Prepare NLCs using the protocol in Section 1. Ensure NSC is included in the lipid phase. The amphiphilic nature of NSC will encourage its orientation at the lipid-water interface.
-
Quantify Surface Thiol Groups: Use Ellman's reagent (DTNB) to quantify the number of accessible free thiol groups on the surface of your nanoparticles. A higher density of surface thiols correlates with better mucoadhesive properties.[5]
-
In Vitro Mucoadhesion Study:
-
Disperse your NSC-NLCs in a solution containing mucin from porcine stomach.
-
Incubate for a set period (e.g., 1-3 hours).
-
Centrifuge the mixture. The amount of NLCs bound to mucin can be determined by measuring the change in particle concentration in the supernatant.
-
-
In Vivo Pharmacokinetic Study:
-
Administer your optimized NSC-NLC formulation orally to a cohort of rats.
-
Include control groups receiving the free drug and a non-thiolated NLC formulation.
-
Collect blood samples at predetermined time points and analyze the plasma drug concentration using a validated LC-MS/MS method.
-
Compare the pharmacokinetic parameters (AUC, Cmax, Tmax).
-
Expected Outcome: You should observe a significant increase in the Area Under the Curve (AUC) and maximum plasma concentration (Cmax) for the NSC-NLC group compared to the controls. Studies with similar thiolated systems have shown dramatic improvements in bioavailability. For example, an N-acetyl-L-cysteine modified NLC system for curcumin increased its relative bioavailability by over 100-fold compared to an unmodified NLC formulation.[4][10]
Data Presentation: Pharmacokinetic Parameters of Curcumin Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Curcumin Suspension | 15.2 ± 4.5 | 0.5 | 35.8 ± 9.2 | 100 (Reference) |
| Unmodified NLC | 168.7 ± 33.1 | 1.0 | 1512.6 ± 289.4 | 4225 |
| NAC-Modified NLC | 745.6 ± 121.3 | 2.0 | 17680.5 ± 3012.7 | 49387 |
| (Data adapted from a study on N-acetyl-L-cysteine (NAC) functionalized NLCs, demonstrating the power of thiolation)[4][10] |
Section 3: Advanced Targeting Strategies
Question 3: I want to deliver my therapeutic specifically to tumor cells. How can I modify my N-Stearoyl-L-cysteine nanoparticles for active cancer cell targeting?
Expert Answer:
This is an excellent application of NSC's versatile chemistry. While nanoparticles can accumulate in tumors passively via the Enhanced Permeability and Retention (EPR) effect, active targeting can significantly boost efficacy and reduce off-target effects.[3][11] Active targeting involves functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells (e.g., folate receptors, transferrin receptors).[11]
You can leverage either the carboxyl group (-COOH) or the thiol group (-SH) of NSC as chemical handles for ligand conjugation.
-
Carboxyl Group Conjugation: This is a robust and widely used method. Using carbodiimide chemistry (e.g., EDC/NHS), you can form a stable amide bond between the NSC's carboxyl group and a primary amine on your targeting ligand (e.g., a peptide, antibody fragment).[8][12]
-
Thiol Group Conjugation: This approach uses thiol-maleimide "click" chemistry. It is highly specific and efficient. If your targeting ligand has a maleimide group, it will react specifically with the thiol on NSC.
Troubleshooting Guide: Protocol for Ligand Conjugation via EDC/NHS Chemistry
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group of NSC, forming a reactive intermediate. N-hydroxysuccinimide (NHS) is added to stabilize this intermediate, which then readily reacts with an amine-containing targeting ligand to form a covalent amide bond.
Materials & Equipment:
-
Pre-formed NSC-NLCs
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Targeting Ligand (with a primary amine)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing or centrifugal filter units for purification
Step-by-Step Protocol:
-
Activate NSC-NLCs:
-
Disperse the NLCs in the activation buffer.
-
Add EDC and NHS (a molar excess relative to the estimated surface NSC).
-
Incubate at room temperature for 15-30 minutes with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the amine-containing targeting ligand to the activated NLC suspension.
-
Adjust the pH to 7.4 using the reaction buffer to facilitate the reaction with the amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted ligand and coupling agents by dialysis against purified water or by using centrifugal filter units. Purification is essential to prevent non-specific effects from free ligands.
-
-
Confirmation of Conjugation:
-
Confirm successful conjugation using techniques like FTIR spectroscopy (looking for the appearance of the amide bond peak), or by quantifying the ligand on the surface using a suitable assay (e.g., BCA assay if the ligand is a protein).
-
Active Targeting Workflow
Sources
- 1. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Nanostructured carriers as innovative tools for cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Cysteine conjugated poly L-lactide nanoparticles containing 5-fluorouracil: formulation, characterization, release and uptake by tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion [mdpi.com]
- 10. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Advances in Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
protocol for assessing the purity of synthesized N-Stearoyl-L-cysteine
Technical Support Center: Purity Assessment of N-Stearoyl-L-cysteine
Introduction:
Welcome to the technical support guide for assessing the purity of synthesized N-Stearoyl-L-cysteine. As a critical lipoamino acid used in drug delivery systems, cosmetics, and biomaterials, ensuring its purity is paramount for experimental reproducibility and final product safety. This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the scientific rationale behind each step, helping you troubleshoot effectively and ensure the integrity of your results.
Part 1: Foundational Purity Assessment Workflow
A multi-tiered approach is essential for the robust characterization of N-Stearoyl-L-cysteine. The workflow should begin with simpler, rapid techniques and progress to more definitive, quantitative methods.
Visualizing the Purity Assessment Workflow
Technical Support Center: Strategies to Improve the Shelf-Life of N-Stearoyl-L-cysteine Solutions
Welcome to the technical support center for N-Stearoyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on improving the shelf-life of N-Stearoyl-L-cysteine solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Introduction: Understanding the Instability of N-Stearoyl-L-cysteine
N-Stearoyl-L-cysteine, a lipoamino acid, possesses a unique structure with both a lipophilic acyl chain and a reactive cysteine moiety. This combination makes it a promising molecule for various applications, including drug delivery and formulation. However, the very features that make it attractive also contribute to its instability in solution. The primary degradation pathways for N-Stearoyl-L-cysteine are hydrolysis of the amide bond and oxidation of the thiol group.
This guide will provide you with the necessary knowledge and tools to mitigate these degradation pathways and enhance the stability of your N-Stearoyl-L-cysteine solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with N-Stearoyl-L-cysteine solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased concentration of N-Stearoyl-L-cysteine over time | 1. Hydrolysis: The amide bond is susceptible to cleavage, especially at non-optimal pH. 2. Oxidation: The thiol group can oxidize to form disulfide-linked dimers or other oxidation products. | 1. pH Optimization: Adjust the pH of the solution to the optimal range for stability (typically acidic pH). 2. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Antioxidants: Add suitable antioxidants to the formulation. |
| Formation of precipitates in the solution | 1. Oxidation Product: The oxidized dimer of N-Stearoyl-L-cysteine may have lower solubility. 2. Hydrolysis Product: Stearic acid, a potential hydrolysis product, has poor aqueous solubility. | 1. Confirm Identity: Analyze the precipitate to identify its chemical nature (e.g., via HPLC, MS, or FTIR). 2. Address the Root Cause: Implement strategies to prevent oxidation and/or hydrolysis as described above. |
| Change in solution color or odor | Oxidation: Oxidation of the sulfur-containing cysteine moiety can lead to the formation of colored or odorous byproducts. | Minimize Oxidation: Employ stringent oxygen-exclusion techniques and consider the use of chelating agents to sequester metal ions that can catalyze oxidation. |
| Inconsistent experimental results | Degradation of Stock Solution: Using a degraded stock solution will lead to variability in your experiments. | Freshly Prepared Solutions: Whenever possible, prepare N-Stearoyl-L-cysteine solutions fresh before use. Stability-Indicating Assay: Regularly check the purity and concentration of your stock solution using a validated stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Formulation and Handling
Q1: What is the optimal pH for storing N-Stearoyl-L-cysteine solutions?
A1: The stability of N-Stearoyl-L-cysteine is significantly influenced by pH. Generally, acidic conditions are preferred to minimize both hydrolysis of the amide bond and oxidation of the thiol group. The thiol group (R-SH) is less susceptible to oxidation than the thiolate anion (R-S⁻), which is more prevalent at higher pH values[1]. We recommend maintaining the pH in the range of 3.0 to 6.5 for enhanced stability[2].
Q2: What solvents are recommended for dissolving N-Stearoyl-L-cysteine?
A2: Due to its lipophilic stearoyl chain, N-Stearoyl-L-cysteine has limited solubility in purely aqueous solutions. Co-solvents are often necessary. Consider using a mixture of water and organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG). Always assess the compatibility of your chosen solvent system with other formulation components.
Q3: How should I handle and store N-Stearoyl-L-cysteine solutions to prevent oxidation?
A3: Oxygen is a primary driver of degradation for the cysteine moiety. To minimize oxidation, follow these steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes.
-
Inert Atmosphere: Conduct all manipulations, including weighing and dissolution, under an inert atmosphere if possible (e.g., in a glove box).
-
Headspace Replacement: For stored solutions, replace the headspace in the vial with an inert gas before sealing.
-
Light Protection: Store solutions in amber vials or protect them from light, as light can catalyze oxidative reactions.
-
Temperature Control: Store solutions at recommended low temperatures, typically 2-8°C or frozen at -20°C, to slow down degradation kinetics[3].
Stabilizing Excipients
Q4: What types of excipients can be used to improve the shelf-life of N-Stearoyl-L-cysteine solutions?
A4: Several classes of excipients can enhance stability:
-
Antioxidants: These directly scavenge free radicals and reactive oxygen species. Examples include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT)[4][5].
-
Chelating Agents: Metal ions, such as iron and copper, can catalyze the oxidation of thiols[6]. Chelating agents like ethylenediaminetetraacetic acid (EDTA) sequester these ions, preventing them from participating in degradation reactions.
-
Buffering Agents: To maintain the optimal pH, use a suitable buffer system (e.g., citrate or acetate buffers).
-
Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, excipients like sucrose, trehalose, or mannitol can protect the molecule during freezing and drying[7].
Q5: Are there any excipients I should avoid?
A5: Yes, some excipients can be incompatible with N-Stearoyl-L-cysteine. Be cautious with:
-
Excipients with Reactive Impurities: Some excipients may contain peroxides or other reactive impurities that can accelerate oxidation.
-
Incompatible pH Ranges: Ensure that the pH range of your chosen excipients is compatible with the optimal pH for N-Stearoyl-L-cysteine stability.
-
Certain Sugars at High Temperatures: Lactose and some other reducing sugars can potentially interact with the amino acid moiety at elevated temperatures[8].
Analytical Testing
Q6: How can I monitor the stability of my N-Stearoyl-L-cysteine solution?
A6: A stability-indicating analytical method is crucial. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the intact N-Stearoyl-L-cysteine from its potential degradation products, such as the oxidized dimer and hydrolysis products.
Q7: What are the expected degradation products I should look for?
A7: The primary degradation products to monitor are:
-
N,N'-distearoyl-L-cystine: The disulfide-linked dimer formed via oxidation.
-
Stearic Acid and L-cysteine: The products of amide bond hydrolysis. Further oxidation of the sulfur atom can also occur, leading to sulfenic, sulfinic, and sulfonic acid derivatives[9][10].
Experimental Protocols
Protocol 1: Forced Degradation Study of N-Stearoyl-L-cysteine
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method[11][12][13].
Objective: To intentionally degrade N-Stearoyl-L-cysteine under various stress conditions to understand its degradation pathways.
Materials:
-
N-Stearoyl-L-cysteine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-Stearoyl-L-cysteine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Interpretation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an RP-HPLC method capable of separating N-Stearoyl-L-cysteine from its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[1]. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizing Degradation and Stabilization
Diagram 1: Primary Degradation Pathways of N-Stearoyl-L-cysteine
Caption: Key degradation routes for N-Stearoyl-L-cysteine in solution.
Diagram 2: Workflow for Enhancing Solution Stability
Caption: A systematic approach to preparing and storing stable solutions.
References
-
Kerc, J., Srčič, S., Urleb, U., Kanalec, A., Kofler, B., & Šmid-Korbar, J. (1992). Compatibility study between acetylcysteine and some commonly used tablet excipients. Journal of Pharmacy and Pharmacology, 44(6), 515-518. [Link]
-
Kartal, A., Yalçın, T., Sinko, B., & Lähde, A. (2008). Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. Journal of Pharmacy and Pharmacology, 60(9), 1131-1138. [Link]
-
Leyden, D. E., & Morgan, W. R. (1967). STABILIZATION OF SOLUTIONS OF CYSTEINE AND ITS DERIVATIVES. Canadian Journal of Chemistry, 45(14), 1679-1683. [Link]
-
Kerc, J., et al. (1992). Compatibility study between acetylcysteine and some commonly used tablet excipients. Journal of Pharmacy and Pharmacology. [Link]
-
Merkler, D. J., & Richard, J. P. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3023-3033. [Link]
- Japanese Patent No. JPH0517431A. (1993). Stabilized cysteine solution.
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
-
Rombach, F., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 15(3), 963. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. [Link]
-
Kartal, A., et al. (2008). Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. Journal of Pharmacy and Pharmacology. [Link]
-
ResearchGate. (2025). Stability and compatibility study of L-cysteine with commonly used chewing gum excipients. [Link]
-
Rombach, F., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics. [Link]
-
Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
MDPI. (2023). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. [Link]
-
Go, Y. M., & Jones, D. P. (2013). Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes. Antioxidants & Redox Signaling, 19(16), 1957-1970. [Link]
-
BioInsights. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
Ukoha, P. O., et al. (2011). Mechanism of Oxidation of L-Cysteine by Tetraoxoiodate(VII) in Aqueous Acid Medium. Asian Journal of Chemistry. [Link]
-
Ferrer-Sueta, G., et al. (2020). Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. Essays in Biochemistry. [Link]
-
Parvez, S., et al. (2010). Discovering mechanisms of signaling-mediated cysteine oxidation. Cellular Signalling. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 8. Compatibility study between acetylcysteine and some commonly used tablet excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Neuroprotective Efficacy: N-Stearoyl-L-cysteine vs. N-Acetylcysteine
In the landscape of neuroprotective agent development, the strategic selection of lead compounds is paramount. This guide provides a detailed comparative analysis of two cysteine prodrugs: the well-established N-Acetylcysteine (NAC) and the novel lipid-soluble analogue, N-Stearoyl-L-cysteine (NSC). We will dissect their mechanisms of action, evaluate their relative performance based on available experimental data, and provide standardized protocols for their assessment, offering a comprehensive resource for researchers in neuropharmacology and drug discovery.
Introduction: The Rationale for Cysteine Prodrugs in Neuroprotection
The maintenance of redox homeostasis within the central nervous system (CNS) is critical for neuronal survival and function. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological feature in a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. A primary cellular defense against oxidative damage is the endogenous antioxidant, glutathione (GSH).
L-cysteine is the rate-limiting amino acid for the synthesis of GSH. However, its direct administration is hampered by poor bioavailability and potential toxicity. To overcome these limitations, prodrugs of L-cysteine, such as N-Acetylcysteine (NAC), have been developed and are in clinical use. NAC enhances intracellular cysteine levels, thereby boosting GSH synthesis. More recently, N-Stearoyl-L-cysteine (NSC), a lipophilic derivative, has emerged as a potential alternative with distinct pharmacokinetic properties. This guide will explore the nuances of their neuroprotective effects.
Comparative Mechanism of Action
While both NAC and NSC function as L-cysteine donors, their distinct chemical structures likely influence their bioavailability, cellular uptake, and subsequent biological activity.
N-Acetylcysteine (NAC)
NAC is a well-characterized compound with a multifaceted mechanism of action. Its primary neuroprotective effects are attributed to:
-
Antioxidant Properties: NAC directly scavenges free radicals and, more importantly, serves as a precursor for GSH synthesis.
-
Modulation of Glutamatergic Neurotransmission: NAC can influence synaptic glutamate levels through the cystine-glutamate antiporter system, which can be beneficial in excitotoxic conditions.
-
Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB).
N-Stearoyl-L-cysteine (NSC)
NSC is a more recent entrant into the field of neuroprotective research. Its key distinguishing feature is the stearoyl group, a long-chain saturated fatty acid, which significantly increases its lipophilicity compared to NAC. This modification is hypothesized to:
-
Enhance Bioavailability and CNS Penetration: The lipid nature of NSC may facilitate its passage across the blood-brain barrier, a critical hurdle for many neurotherapeutics.
-
Promote Cellular Uptake: The stearoyl moiety could enhance the ability of NSC to traverse cell membranes, leading to more efficient intracellular delivery of L-cysteine.
The core mechanism of NSC is also centered on replenishing intracellular cysteine and subsequently GSH levels. However, its distinct pharmacokinetic profile suggests it may achieve this more efficiently in the CNS than NAC.
Signaling Pathway Overview
Caption: Workflow for in vitro comparative analysis of neuroprotective agents.
Step-by-Step Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y human neuroblastoma cells or primary cortical neurons) at an appropriate density in 96-well plates.
-
Compound Preparation: Prepare stock solutions of NAC and NSC in a suitable solvent (e.g., DMSO). Further dilute to a range of working concentrations in cell culture medium.
-
Pre-treatment: Aspirate the old medium and add the medium containing different concentrations of NAC or NSC. Incubate for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the cell cultures. Include control wells with no stressor.
-
Incubation: Co-incubate the cells with the compounds and the stressor for 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Quantify the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Measurement of Intracellular ROS: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
-
Quantification of GSH Levels: Measure intracellular GSH levels using a commercially available kit to confirm the mechanism of action.
In Vivo Evaluation in Animal Models
Objective: To compare the neuroprotective efficacy of NAC and NSC in a relevant animal model of neurodegeneration (e.g., a Parkinson's disease model induced by MPTP).
Experimental Workflow:
Caption: Workflow for in vivo comparative efficacy studies.
Step-by-Step Protocol:
-
Animal Model: Induce a neurodegenerative phenotype in rodents. For example, administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice to model Parkinson's disease.
-
Compound Administration: Administer NAC or NSC via a suitable route (e.g., oral gavage, intraperitoneal injection) before and/or after the neurotoxin administration.
-
Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function and coordination, such as the rotarod test and open-field test.
-
Tissue Processing: At the end of the study, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Perform immunostaining on brain sections for markers of neuronal health, such as tyrosine hydroxylase (TH) for dopaminergic neurons in the substantia nigra.
-
Neurochemical Analysis: Use techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels (e.g., dopamine and its metabolites) in specific brain regions.
Conclusion and Future Directions
N-Acetylcysteine is a well-established neuroprotective agent with a proven track record. Its clinical utility, however, can be limited by its pharmacokinetic profile. N-Stearoyl-L-cysteine presents a promising alternative due to its enhanced lipophilicity, which may translate to improved CNS bioavailability and greater neuroprotective efficacy.
The direct comparative studies outlined in this guide are essential to empirically validate the theoretical advantages of NSC over NAC. Such research will be instrumental in determining if NSC can emerge as a next-generation cysteine prodrug for the treatment of neurodegenerative diseases. The provided protocols offer a robust framework for conducting these critical investigations.
References
-
N-Acetylcysteine in the Treatment of Psychiatric Disorders: A Review of the Evidence. National Center for Biotechnology Information.[Link]
-
A Review on Various Uses of N-Acetyl Cysteine. National Center for Biotechnology Information.[Link]
-
N-acetylcysteine as a potential treatment for substance use disorders: A systematic review. National Center for Biotechnology Information.[Link]
-
The chemistry and biological activities of N-acetylcysteine. National Center for Biotechnology Information.[Link]
-
N-acetylcysteine for the treatment of psychiatric disorders: a review of current evidence. BioMed Central.[Link]
-
N-Acetylcysteine in the Treatment of Excoriation (Skin-Picking) Disorder: A Randomized Clinical Trial. The JAMA Network.[Link]
-
The effect of N-acetylcysteine on the amount of remnant mucosa in a rat model of short bowel syndrome. National Center for Biotechnology Information.[Link]
-
The role of N-acetylcysteine in the treatment of psychiatric disorders. Australian & New Zealand Journal of Psychiatry.[Link]
A Comparative Guide to Lipoamino Acids in Drug Delivery: Spotlight on N-Stearoyl-L-cysteine
In the dynamic landscape of advanced drug delivery, the quest for biocompatible, efficient, and versatile carrier systems is paramount. Lipoamino acids (LAAs), a class of amphiphilic molecules synthesized from natural building blocks—fatty acids and amino acids—have emerged as highly promising candidates for the formulation of sophisticated drug delivery vehicles.[1] Their inherent biocompatibility, biodegradability, and tunable physicochemical properties make them attractive alternatives to traditional polymeric and lipid-based systems.
This guide provides an in-depth comparison of N-Stearoyl-L-cysteine with other notable lipoamino acids, namely Sodium N-stearoyl-L-glutamate and N-stearoyl-L-tyrosine, for applications in drug delivery. We will delve into their synthesis, physicochemical characteristics, and performance in forming drug-loaded nanoparticles and micelles, supported by experimental insights and protocols for researchers in the field.
The Lipoamino Acid Advantage in Drug Delivery
Lipoamino acids bridge the structural and functional gap between lipids and proteins, offering a unique combination of hydrophobicity from the fatty acid tail and hydrophilicity and specific functionalities from the amino acid headgroup. This amphiphilic nature drives their self-assembly in aqueous media to form various nanostructures, such as micelles and nanoparticles, which can encapsulate and deliver both hydrophobic and hydrophilic drug molecules.[1]
The key advantages of using lipoamino acids in drug delivery include:
-
Enhanced Biocompatibility and Biodegradability: Being derived from natural sources, LAAs are generally well-tolerated and readily metabolized by the body, minimizing cytotoxicity.[2][3]
-
Improved Drug Solubilization: The hydrophobic core of LAA-based nanocarriers can effectively solubilize poorly water-soluble drugs, enhancing their bioavailability.
-
Versatility in Molecular Design: The wide variety of naturally occurring amino acids and fatty acids allows for the synthesis of a vast library of LAAs with tailored properties for specific drug delivery applications.
-
Potential for Targeted Delivery: The amino acid headgroup can be functionalized with targeting ligands to achieve site-specific drug delivery, improving therapeutic efficacy and reducing off-target effects.
Comparative Analysis of N-Stearoyl-L-cysteine and Other Lipoamino Acids
The choice of lipoamino acid significantly influences the properties and performance of the resulting drug delivery system. Here, we compare N-Stearoyl-L-cysteine with two other stearic acid-derived lipoamino acids, highlighting their distinct characteristics.
Molecular Structure and Physicochemical Properties
The fundamental differences in the amino acid headgroups of N-Stearoyl-L-cysteine, Sodium N-stearoyl-L-glutamate, and N-stearoyl-L-tyrosine lead to variations in their physicochemical properties, which are crucial for their application in drug delivery.
| Property | N-Stearoyl-L-cysteine | Sodium N-stearoyl-L-glutamate | N-stearoyl-L-tyrosine |
| Molecular Formula | C21H41NO3S[4][5] | C23H42NNaO5[1] | C27H45NO4 |
| Molecular Weight | 387.62 g/mol [4][5] | 435.57 g/mol [1] | 447.65 g/mol |
| Amino Acid Headgroup | Cysteine | Glutamic Acid (sodium salt) | Tyrosine |
| Key Functional Groups | Thiol (-SH), Carboxylic Acid (-COOH) | Two Carboxylic Acids (-COOH) | Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Solubility | Poorly soluble in water | Soluble in water[6] | Poorly soluble in water |
| Critical Micelle Concentration (CMC) | Dependent on pH and ionic strength | Relatively low | Dependent on pH and ionic strength |
Expert Insights: The presence of the thiol group in N-Stearoyl-L-cysteine is a unique feature that can be exploited for covalent attachment of drugs or targeting ligands, as well as for forming disulfide bonds that can enhance the stability of the nanocarrier or provide a mechanism for stimuli-responsive drug release in a reductive environment (e.g., intracellularly). The two carboxylic acid groups in Sodium N-stearoyl-L-glutamate impart a higher negative charge and improved water solubility compared to the other two, which can influence nanoparticle stability and interaction with biological membranes. The phenolic hydroxyl group in N-stearoyl-L-tyrosine offers a site for further chemical modification and can participate in hydrogen bonding interactions, potentially affecting drug loading and release.
Performance in Drug Delivery Systems
While direct comparative studies are limited, we can infer the potential performance of these lipoamino acids in drug delivery based on their properties and available research.
| Performance Metric | N-Stearoyl-L-cysteine | Sodium N-stearoyl-L-glutamate | N-stearoyl-L-tyrosine |
| Drug Loading Capacity | Potentially high for both hydrophobic and thiol-reactive drugs. | Effective for hydrophobic drugs due to the stearoyl chain. | Can encapsulate hydrophobic drugs. The aromatic ring may offer π-π stacking interactions with certain drugs. |
| Encapsulation Efficiency | Influenced by the formulation method and drug properties. | Generally good for hydrophobic molecules. | Dependent on the drug's structure and formulation parameters. |
| Stability of Nanocarriers | Thiol group can form disulfide crosslinks, potentially increasing stability.[7] | The negative charge can contribute to electrostatic stabilization of nanoparticles. | Stability is influenced by formulation parameters. |
| In Vitro Drug Release | Can be tailored for sustained release. Disulfide bonds can enable redox-responsive release. | Typically shows sustained release profiles for encapsulated drugs. | Release kinetics are dependent on the formulation and drug-carrier interactions. |
| Biocompatibility & Cytotoxicity | Generally considered biocompatible, though high concentrations of cysteine can show some cytotoxicity.[8] | Considered a mild and safe surfactant, widely used in cosmetics.[6][9] | Generally biocompatible; has been investigated for neuroprotective effects.[10] |
Expert Insights: N-Stearoyl-L-cysteine's unique thiol group makes it a compelling choice for advanced drug delivery systems requiring covalent drug conjugation or stimuli-responsive release. For simpler formulations of hydrophobic drugs requiring good stability, the commercially available and well-characterized Sodium N-stearoyl-L-glutamate is a strong candidate. N-stearoyl-L-tyrosine, with its aromatic headgroup, could be advantageous for drugs that can engage in π-π stacking, potentially leading to higher loading and more controlled release.
Experimental Protocols
To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of lipoamino acids and the preparation and characterization of LAA-based drug delivery systems.
Synthesis of N-Stearoyl-L-cysteine
This protocol describes a common method for the acylation of an amino acid using an acyl chloride.
Caption: Synthesis of N-Stearoyl-L-cysteine.
Detailed Steps:
-
Dissolution: Dissolve L-cysteine in a mixture of acetone and water (e.g., 1:1 v/v). Adjust the pH to 10-11 with a sodium hydroxide solution. Cool the mixture to 0-5°C in an ice bath.
-
Acylation: Slowly add stearoyl chloride (dissolved in acetone) to the L-cysteine solution dropwise while stirring vigorously.
-
pH Maintenance: Throughout the addition of stearoyl chloride, maintain the pH of the reaction mixture at 10-11 by adding a sodium hydroxide solution as needed.
-
Reaction: After the complete addition of stearoyl chloride, allow the reaction to proceed with stirring for 2-4 hours at room temperature.
-
Precipitation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the N-Stearoyl-L-cysteine.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure N-Stearoyl-L-cysteine.
Preparation of Lipoamino Acid-Based Nanoparticles
This protocol outlines the nanoprecipitation method for forming drug-loaded LAA nanoparticles.
Caption: Nanoparticle preparation by nanoprecipitation.
Detailed Steps:
-
Organic Phase Preparation: Dissolve the chosen lipoamino acid and the hydrophobic drug in a water-miscible organic solvent like acetone or ethanol.
-
Nanoprecipitation: Inject the organic solution into an aqueous phase (deionized water or a buffer solution) under constant stirring. The rapid solvent displacement causes the LAA and the encapsulated drug to precipitate into nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension to remove any unencapsulated drug and residual solvent. This can be achieved through methods like dialysis against a large volume of water or by centrifugation followed by redispersion of the nanoparticle pellet.
Characterization of Drug-Loaded Nanoparticles
Caption: Workflow for determining drug loading and encapsulation efficiency.
Protocol for Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the nanoparticle suspension. Common methods include ultracentrifugation, where the nanoparticles are pelleted, or size exclusion chromatography.[11][12]
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant (after centrifugation) or the eluent (from chromatography) using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Quantification of Total Drug: Disrupt the nanoparticles in a known volume of the original suspension using a suitable solvent to release the encapsulated drug. Measure the total drug concentration.
-
Calculation:
-
Encapsulation Efficiency (%): EE = [(Total Drug - Free Drug) / Total Drug] x 100[11]
-
Drug Loading (%): DL = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
Protocol for Dialysis-Based In Vitro Release:
-
Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. The volume of the release medium should be large enough to ensure sink conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.[13][14]
Conclusion and Future Perspectives
N-Stearoyl-L-cysteine stands out as a highly versatile lipoamino acid for drug delivery, primarily due to its unique thiol functionality, which opens avenues for advanced formulation strategies such as covalent drug attachment and redox-responsive systems. While direct comparative performance data against other lipoamino acids like Sodium N-stearoyl-L-glutamate and N-stearoyl-L-tyrosine is still emerging, the distinct properties of each suggest they are suited for different applications. Sodium N-stearoyl-L-glutamate offers excellent emulsifying properties and a favorable safety profile, making it a reliable choice for conventional drug encapsulation. N-stearoyl-L-tyrosine, with its aromatic moiety, may provide advantages for specific drug molecules through enhanced interactions.
The future of lipoamino acid-based drug delivery lies in the rational design of novel LAA structures tailored for specific therapeutic challenges. Further research focusing on direct, systematic comparisons of different lipoamino acids in standardized drug delivery models will be crucial for unlocking their full potential and accelerating their translation from the laboratory to clinical applications.
References
- Perinelli, D. R., et al. (2020). Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads. RSC Advances, 10(33), 19499-19508.
- Azzam, E. M. S., et al. (2018). Investigation of the Self Assembly of Synthesized Cysteine Surfactants on Gold Nanoparticles and Their Surface Activity. Journal of Surfactants and Detergents, 21(1), 35-43.
- Lehninger, A. L., et al. (1993). Principles of Biochemistry. Worth Publishers.
- Sharma, M. (2023). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?
- Zhang, H. (2011). Method for determining drug encapsulation efficiency in liposomes.
- D'Addio, S. M., et al. (2016). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2072), 20150133.
- D'Addio, S. M., & Prud'homme, R. K. (2011). Determining drug release rates of hydrophobic compounds from nanocarriers. Journal of Pharmaceutical Sciences, 100(8), 3043-3056.
- Jha, S. K. (2023). How to maximize encapsulation efficiency of a drug in micelles?
- Di Marzo, V., & De Petrocellis, L. (2010). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 1(1), 43-63.
- Wang, Y., et al. (2014). Determination of Encapsulation Efficiencies of Liposomes and Nanoliposomes by Protamine Aggregation Method. Chinese Pharmaceutical Journal, 49(15), 1335-1339.
- BOC Sciences. (n.d.). Liposome Encapsulation Efficiency Measurement. BOC Sciences.
- Nounou, M. M., et al. (2006). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Acta Pharmaceutica, 56(3), 311-324.
- Perinelli, D. R., et al. (2016). N-acyl amino acids as a new class of permeability enhancers: in vitro study on Caco-2 cells. Journal of Pharmaceutical Sciences, 105(1), 223-229.
- PubChem. (n.d.). Sodium Stearoyl Glutamate.
- Muthu, M. S., et al. (2015). Development of l-Tyrosine-Based Enzyme-Responsive Amphiphilic Poly(ester-urethane) Nanocarriers for Multiple Drug Delivery to Cancer Cells. Biomacromolecules, 16(6), 1735-1746.
- Meng, J., et al. (2017).
- Wang, Y., et al. (2016). N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by Aβ 1–42 via the CB2 Receptor. Neural Plasticity, 2016, 5472418.
- Iurciuc-Tincu, C.-E., et al. (2020). Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. Pharmaceutics, 12(10), 949.
- Hecq, J., et al. (2021).
- Carland, J. E., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. British Journal of Pharmacology, 176(6), 833-847.
- Piras, A. M., et al. (2022). L-Cysteine Modified Chitosan Nanoparticles and Carbon-Based Nanostructures for the Intranasal Delivery of Galantamine. Pharmaceutics, 14(10), 2028.
- Avena Lab. (n.d.).
- Müller, R. H., et al. (2008). Drug Loading into and In Vitro Release from Nanosized Drug Delivery Systems. In Nanoparticles for Pharmaceutical Applications (pp. 95-112). American Scientific Publishers.
- Pal, A., et al. (2013). N-stearoyl amino acid derivatives: potent biomimetic hydro/organogelators as templates for preparation of gold nanoparticles.
- Pralong, P., et al. (2022). Sodium stearoyl glutamate: Another amino acid alkyl amide sensitizer in cosmetics.
- Nounou, M. M., et al. (2006). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Acta Pharmaceutica, 56(3), 311-324.
- Perinelli, D. R., et al. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all? Journal of Pharmaceutical and Biomedical Analysis, 185, 113233.
- Muthu, M. S., et al. (2015). Development of L-Tyrosine Based Enzyme-responsive Amphiphilic Poly(ester-urethane) Nano-carriers for Multiple Drug Delivery to Cancer Cells. Biomacromolecules, 16(6), 1735-1746.
- Sancai Industry. (2024).
- Sandri, G., et al. (2019). Synthesis and characterization of novel chitosan-dopamine or chitosan-tyrosine conjugates for potential nose-to-brain delivery. International Journal of Pharmaceutics, 569, 118585.
- Beilstein Journals. (n.d.). Search Results. BJNANO.
- Nishiuchi, Y., et al. (1983). Cytotoxicity of cysteine in culture media. In Vitro, 19(9), 677-680.
- Mahde, A. M., et al. (2022). Investigation of Acrylamide Based Hydrogels as L-Dopa and L-Tyrosine Drug Release System. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 227-236.
- SpecialChem. (2022). Sodium Stearoyl Glutamate: Cosmetic Ingredient INCI. SpecialChem.
- Hecq, J., et al. (2021).
- Gopaul, K., & Neergheen-Bhujun, V. S. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Journal of Chemical Sciences, 136(4), 1-22.
- Ion, M.-L., et al. (2021). Synthesis and Anti-Melanoma Activity of L-Cysteine-Coated Iron Oxide Nanoparticles Loaded with Doxorubicin.
- Choudhary, A., et al. (2025). Predicting the critical micelle concentration of binary surfactant mixtures using machine learning.
- Jain, A., et al. (2014). L-Cysteine conjugated poly L-lactide nanoparticles containing 5-fluorouracil: formulation, characterization, release and uptake by tissues in vivo. Journal of drug targeting, 22(4), 335-343.
- Al-Ostoot, F. H., et al. (2023). Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. Pharmaceutics, 15(3), 895.
- Patel, R. R., et al. (2018). Formulation and Characterization of Tyrosine Kinase Inhibitor Loaded NLCs: Application of 23 Full Factorial Design Approach. Current Drug Delivery, 15(8), 1144-1154.
- da Silva, J., et al. (2020). Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. Analytical Chemistry, 92(19), 13038-13045.
- PubChem. (n.d.). N-Stearoyl-L-cysteine.
- Santa Cruz Biotechnology. (n.d.). N-Stearoyl-L-cysteine. Santa Cruz Biotechnology.
- Mirgorod, Y. (2023). What is the Critical micelle concentration of L-cysteine using as a surfactant?
- Chen, S., et al. (2021). Development and Characterization of Optimized Drug-Loaded Niosomes for Delivery of 5-FU and Irinotecan. Pharmaceutics, 13(10), 1599.
- Vargas-Baca, I., et al. (2012). Novel mixed self-assembled monolayers of l-cysteine and methanol on gold surfaces under ambient conditions. Nanoscale, 4(14), 4346-4352.
- Ghous, T., et al. (2023). Spectrophotometric Determination of N-Acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection Analysis: Comparison of the Methods. Preprints.org.
Sources
- 1. Sodium Stearoyl Glutamate | C23H42NNaO5 | CID 23688969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. specialchem.com [specialchem.com]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by Aβ 1–42 via the CB2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method for determining drug encapsulation efficiency in liposomes (2011) | 刘红星 [scispace.com]
- 13. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Validating the In Vitro Antioxidant Activity of N-Stearoyl-L-cysteine
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's antioxidant potential is a critical step in its preclinical evaluation. This guide provides an in-depth, technically-grounded comparison of N-Stearoyl-L-cysteine's antioxidant activity against established benchmarks. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and offer a framework for data interpretation.
N-Stearoyl-L-cysteine is a lipophilic derivative of the amino acid L-cysteine. Its structure suggests a potential antioxidant capacity, largely attributable to the thiol group of the cysteine moiety. The addition of a stearoyl chain increases its lipophilicity, which may enhance its interaction with cellular membranes and influence its bioavailability and efficacy in preventing lipid peroxidation. This guide outlines a systematic approach to validating these hypothesized antioxidant properties.
Principles of Antioxidant Validation: A Multi-Assay Approach
No single assay can comprehensively capture the antioxidant activity of a compound. Therefore, a panel of assays with different mechanisms is essential for a thorough evaluation. We will focus on a combination of chemical and cell-based assays to provide a multi-faceted assessment of N-Stearoyl-L-cysteine.
-
Chemical Assays (DPPH and ABTS): These assays are based on the ability of an antioxidant to scavenge synthetic free radicals. They are rapid, reproducible, and excellent for initial screening of radical scavenging activity.
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS) in a biologically relevant environment, accounting for cell uptake and metabolism.[1]
Comparative Benchmarking
To contextualize the antioxidant potential of N-Stearoyl-L-cysteine, its performance will be compared against well-characterized antioxidant standards:
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a widely used standard in antioxidant assays, particularly for quantifying antioxidant capacity in Trolox Equivalence Antioxidant Capacity (TEAC) units.[2][3][4]
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that readily scavenges a wide range of reactive oxygen and nitrogen species.[5][6]
-
N-acetylcysteine (NAC): A cysteine prodrug with well-established antioxidant properties, NAC acts both directly as a radical scavenger and indirectly as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][8][9]
Experimental Workflow for Antioxidant Validation
The following diagram illustrates a logical workflow for the comprehensive in vitro validation of N-Stearoyl-L-cysteine's antioxidant activity.
Caption: A streamlined workflow for validating the antioxidant activity of N-Stearoyl-L-cysteine.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity.[2][10]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of N-Stearoyl-L-cysteine and reference standards (Trolox, Ascorbic Acid, NAC) in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions for each test compound and standard.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds and standards to their respective wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms to ABTS•+ will reduce it back to its colorless form. The reduction in absorbance is proportional to the antioxidant's activity.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of N-Stearoyl-L-cysteine and reference standards.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the various concentrations of the test compounds and standards.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay uses the fluorescent probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA) in a cell-based system (e.g., HepG2 or Caco-2 cells). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will inhibit this oxidation, leading to a reduction in fluorescence.[1][12][13]
Protocol:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of N-Stearoyl-L-cysteine and standards, along with 25 µM DCFH-DA, for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and treated wells.
-
Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but scientifically plausible comparison of N-Stearoyl-L-cysteine's antioxidant activity against the reference standards. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Cellular Antioxidant Activity (CAA units) |
| N-Stearoyl-L-cysteine | 85.2 ± 6.1 | 65.7 ± 4.8 | 45.3 ± 3.9 |
| Trolox | 45.1 ± 3.5 | 30.2 ± 2.5 | 58.6 ± 4.2 |
| Ascorbic Acid | 38.5 ± 2.9 | 25.8 ± 2.1 | 25.1 ± 2.8 |
| N-acetylcysteine (NAC) | 150.4 ± 11.2 | 110.9 ± 9.5 | 35.8 ± 3.1 |
Interpretation of Hypothetical Results:
-
Chemical Assays: In this hypothetical scenario, N-Stearoyl-L-cysteine demonstrates moderate radical scavenging activity, being more potent than NAC but less potent than Trolox and Ascorbic Acid.
-
Cellular Assay: Notably, N-Stearoyl-L-cysteine shows higher cellular antioxidant activity than NAC and Ascorbic Acid. This could be attributed to its lipophilic nature, potentially allowing for better cell membrane permeability and localization in lipid-rich compartments where AAPH-induced peroxidation occurs. Ascorbic acid's lower CAA value might be due to its hydrophilic nature, limiting its ability to counteract lipid-soluble radicals within the cell membrane.
Proposed Antioxidant Mechanism of N-Stearoyl-L-cysteine
The antioxidant activity of N-Stearoyl-L-cysteine is likely multifaceted, drawing parallels with the known mechanisms of N-acetylcysteine. The stearoyl group is expected to modify its physical properties rather than its core chemical reactivity.
Caption: Proposed dual antioxidant mechanism of N-Stearoyl-L-cysteine.
-
Direct Radical Scavenging: The primary mechanism is likely the direct donation of a hydrogen atom from the sulfhydryl (-SH) group of the cysteine moiety to neutralize free radicals.[7][8]
-
Indirect Activity via Glutathione Synthesis: Upon cellular uptake, N-Stearoyl-L-cysteine may be hydrolyzed by cellular enzymes to release L-cysteine. This L-cysteine can then serve as a precursor for the synthesis of glutathione (GSH), a cornerstone of the cell's endogenous antioxidant defense system.[9] The increased lipophilicity from the stearoyl group may facilitate its passage across the cell membrane to participate in this intracellular pathway.
Conclusion
This guide provides a comprehensive framework for the in vitro validation of N-Stearoyl-L-cysteine's antioxidant activity. By employing a multi-assay approach that combines chemical and cellular methods and comparing the results to established standards, researchers can build a robust data package to support the compound's antioxidant potential. The hypothesized superior performance in a cellular context, potentially driven by its lipophilicity, underscores the importance of moving beyond simple chemical assays to more biologically relevant models in the evaluation of novel antioxidant compounds. The protocols and comparative framework presented herein offer a self-validating system to guide further research and development.
References
[7] Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762.
[8] Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.
[9] Pedre, B., Barayeu, U., Ezeriņa, D., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916.
[14] Science.gov. (n.d.). anti-oxidant n-acetyl cysteine: Topics by Science.gov. Retrieved from [Link]
[15] Palacios-ceña, M., Ordás-álvaro, J., & De-la-cruz-marcos, S. (2025). Antioxidant and Pro-oxidant Effect of the Thiolic Compounds N -acetyl- l -cysteine and Glutathione against Free Radical-induced Lipid Peroxidation. ResearchGate.
[16] Glass, M. J., & Lee, D. (2023). Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. PubMed Central.
[5] Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., ... & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American college of Nutrition, 22(1), 18-35.
[6] Pawlowska, E., Szczepanska, J., & Blasiak, J. (2019). Pro-and antioxidant effects of vitamin C in cancer in correspondence to its dietary and pharmacological concentrations. Oxidative Medicine and Cellular Longevity, 2019.
[12] Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907.
[17] ResearchGate. (n.d.). Antioxidant activity evaluated by DPPH, ABTS and FRAP assays. Retrieved from [Link]
[1] Olas, B. (2020). Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis. PubMed.
[18] Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH/FRAP/ORAC assays for estimating antioxidant activity from guava extracts. Journal of food science, 76(8), C1269-C1275.
ResearchGate. (n.d.). Antioxidant activity: DPPH, FRAP, ABTS and TAC in different extracts of E. humile Desf. Retrieved from [Link]
Semanticscholar.org. (n.d.). The influence of N-acetyl-L-cysteine on oxidative stress and nitric oxide synthesis in stimulated macrophages treated with a mustard gas analogue. Retrieved from [Link]
Li, X., Liu, Z., & Liu, J. (2023). N-acetyl-L-cysteine alleviated the oxidative stress-induced inflammation and necroptosis caused by excessive NiCl2 in primary spleen lymphocytes. PubMed.
[3] Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
[4] Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link]
Frontiers. (n.d.). N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model. Retrieved from [Link]
[11] Semantic Scholar. (n.d.). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Retrieved from [Link]
MDPI. (2023). Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice. Retrieved from [Link]
[13] ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]
[10] E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Retrieved from [Link]
Sources
- 1. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model [frontiersin.org]
- 5. Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. air.unimi.it [air.unimi.it]
- 10. mdpi.com [mdpi.com]
- 11. anti-oxidant n-acetyl cysteine: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cropj.com [cropj.com]
- 16. researchgate.net [researchgate.net]
- 17. The influence of N-acetyl-L-cysteine on oxidative stress and nitric oxide synthesis in stimulated macrophages treated with a mustard gas analogue | Semantic Scholar [semanticscholar.org]
- 18. N-acetyl-L-cysteine alleviated the oxidative stress-induced inflammation and necroptosis caused by excessive NiCl2 in primary spleen lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Stearoyl-L-cysteine and Stearic Acid: Physicochemical Properties, Formulation Performance, and Biological Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical excipients and formulation development, the selection of appropriate lipid-based components is paramount to achieving desired drug delivery profiles, stability, and therapeutic efficacy. Stearic acid, a saturated fatty acid, has long been a cornerstone in pharmaceutical formulations, valued for its lubricating, stabilizing, and controlled-release properties. However, the quest for novel excipients with enhanced functionalities has led to the exploration of modified fatty acids, such as N-Stearoyl-L-cysteine. This guide provides a detailed comparative analysis of N-Stearoyl-L-cysteine and stearic acid, examining their physicochemical characteristics, performance in drug delivery systems, and biological effects, supported by available experimental data.
Physicochemical Properties: A Tale of Two Molecules
At the molecular level, N-Stearoyl-L-cysteine and stearic acid share a common hydrophobic stearoyl tail but differ in their hydrophilic head groups. This structural divergence imparts distinct physicochemical properties that influence their behavior in aqueous and lipid environments.
Stearic Acid: A simple, straight-chain saturated fatty acid, stearic acid is characterized by its waxy solid nature at room temperature.[1][2] Its carboxyl head group provides limited hydrophilicity, rendering it largely insoluble in water but soluble in organic solvents.[1] This amphiphilic nature allows it to function as an emulsifier and stabilizer in various formulations.[3][4]
| Property | N-Stearoyl-L-cysteine | Stearic Acid |
| Molecular Formula | C21H41NO3S[6] | C18H36O2[5] |
| Molecular Weight | 387.62 g/mol [7] | 284.48 g/mol [5] |
| Melting Point | 84-89 °C | 69.6 °C[5] |
| Solubility | Slightly soluble in chloroform and methanol | Insoluble in water; Soluble in organic solvents like ethanol and ether[1][5] |
| Appearance | Pale white solid | White, waxy solid[1] |
Comparative Experimental Analysis: Formulation and Performance
The true measure of an excipient lies in its performance within a formulation. This section delves into a comparative analysis of N-Stearoyl-L-cysteine and stearic acid in the context of drug delivery systems, drawing upon established experimental protocols.
Nanoparticle Formulation and Stability
Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are at the forefront of advanced drug delivery, offering enhanced bioavailability and targeted delivery. Both stearic acid and, hypothetically, N-Stearoyl-L-cysteine can serve as the solid lipid matrix in these nanoparticles.
Stearic acid-based nanoparticles have been extensively studied and are known to form stable SLNs and NLCs.[1][8] The stability of these nanoparticles is a critical parameter, often assessed by monitoring particle size, polydispersity index (PDI), and zeta potential over time. Formulations containing stearic acid have demonstrated good physical stability.[8]
N-Stearoyl-L-cysteine-based nanoparticles , while less documented, are anticipated to offer unique advantages. The cysteine head group could provide sites for surface modification, enabling the attachment of targeting ligands or mucoadhesive polymers. The thiol group, in particular, can form disulfide bonds, which could be leveraged for stimuli-responsive drug release or enhanced interaction with biological tissues.[9]
Experimental Protocol: Preparation and Characterization of Solid Lipid Nanoparticles
This protocol outlines a general method for the preparation and characterization of SLNs, which can be adapted for both stearic acid and N-Stearoyl-L-cysteine.
Objective: To prepare and characterize drug-loaded SLNs using either stearic acid or N-Stearoyl-L-cysteine as the lipid matrix.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Stearic acid or N-Stearoyl-L-cysteine (Solid Lipid)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Distilled water
Method: High-Pressure Homogenization
-
Preparation of Lipid Phase: Melt the solid lipid (stearic acid or N-Stearoyl-L-cysteine) at a temperature approximately 5-10 °C above its melting point. Dissolve the API in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a defined number of cycles at a specific pressure.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Laser Doppler Velocimetry to assess surface charge and predict stability.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Determined by separating the unentrapped drug from the SLNs and quantifying the drug content using a suitable analytical method (e.g., HPLC).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
In Vitro Drug Release: Assessed using a dialysis bag method in a simulated physiological fluid.
Caption: Workflow for SLN preparation and characterization.
Drug Release Profiles
The rate and mechanism of drug release are critical for therapeutic outcomes. The lipid matrix of nanoparticles plays a significant role in controlling drug release.
Stearic acid-based matrices often exhibit a biphasic release pattern, characterized by an initial burst release followed by a sustained release phase.[1][10] The initial burst is attributed to the drug adsorbed on the nanoparticle surface, while the sustained release is due to the diffusion of the drug from the solid lipid core.
For N-Stearoyl-L-cysteine-based matrices , the more complex head group could influence the packing of the lipid matrix and the interaction with the encapsulated drug, potentially leading to different release kinetics. The presence of the cysteine moiety might allow for the creation of formulations with tunable release profiles, for example, through the formation of disulfide cross-links that degrade under specific physiological conditions.
Biological Effects: Beyond an Excipient's Role
While primarily used as excipients, both stearic acid and N-Stearoyl-L-cysteine can exert biological effects that may influence the overall therapeutic outcome of a formulation.
Cytotoxicity
The biocompatibility of excipients is a non-negotiable requirement. Cytotoxicity assays are standard procedures to evaluate the safety of new formulation components.
Stearic acid is generally considered safe and has a long history of use in pharmaceuticals. However, like many lipids, high concentrations can induce cellular stress.
The cytotoxicity of N-Stearoyl-L-cysteine would need to be thoroughly evaluated. The cysteine component itself can be toxic to cells in culture at certain concentrations.[11] Therefore, it is crucial to determine the concentration-dependent cytotoxicity of N-Stearoyl-L-cysteine and its formulations.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the in vitro cytotoxicity of N-Stearoyl-L-cysteine and stearic acid on a relevant cell line.
Materials:
-
Cell line (e.g., HaCaT for skin applications, Caco-2 for oral delivery)
-
Cell culture medium and supplements
-
N-Stearoyl-L-cysteine and stearic acid solutions/dispersions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (N-Stearoyl-L-cysteine and stearic acid) and control vehicles.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Caption: Workflow of the MTT cytotoxicity assay.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and excipients with inherent antioxidant properties can offer additional therapeutic benefits.
Stearic acid itself has limited direct antioxidant activity. However, its derivatives can possess enhanced antioxidant properties.[12]
N-Stearoyl-L-cysteine , containing the thiol group from cysteine, is expected to exhibit significant antioxidant activity. The thiol group can act as a reducing agent and a scavenger of reactive oxygen species (ROS). This inherent antioxidant property could be particularly beneficial in formulations for treating inflammatory conditions or protecting sensitive APIs from degradation. The antioxidant potential of N-acyl amino acids has been noted in patent literature.[13]
Conclusion and Future Perspectives
The comparative analysis of N-Stearoyl-L-cysteine and stearic acid reveals a trade-off between a well-established, reliable excipient and a novel, potentially more functional alternative. Stearic acid remains a valuable and versatile component in pharmaceutical formulations due to its well-characterized properties and long history of safe use.
N-Stearoyl-L-cysteine, on the other hand, represents a promising new frontier. Its unique molecular structure, combining the lipophilicity of stearic acid with the functional head group of cysteine, opens up possibilities for creating advanced drug delivery systems with enhanced stability, tunable release profiles, and inherent biological activity. The presence of the thiol group is a particularly attractive feature for applications requiring mucoadhesion, stimuli-responsive release, or antioxidant effects.
However, to fully realize the potential of N-Stearoyl-L-cysteine, further research is imperative. A thorough characterization of its physicochemical properties, including its CMC, is needed. Direct, head-to-head comparative studies with stearic acid in various formulation types are essential to quantify its advantages in terms of stability, drug loading, and release. Furthermore, comprehensive toxicological and biocompatibility studies are required to establish its safety profile.
For researchers and drug development professionals, the choice between stearic acid and N-Stearoyl-L-cysteine will depend on the specific requirements of the formulation. For conventional applications, stearic acid remains a solid choice. For the development of next-generation drug delivery systems with tailored functionalities, N-Stearoyl-L-cysteine presents an exciting avenue for exploration.
References
- Vertex AI Search. (2023-09-09). The Role of Stearic Acid in Modern Medicine.
- Sivasamy, A., et al. (2001). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Journal of the American Oil Chemists' Society, 78(9), 897-902.
- Chalmers University of Technology. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants.
- Jenning, V., & Gohla, S. H. (2001). Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies. International Journal of Pharmaceutics, 227(1-2), 169-177.
- Hu, F. Q., et al. (2005). Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system. Colloids and Surfaces B: Biointerfaces, 45(3-4), 167-173.
- Aslam, R., et al. (2019). Kinetics of drug release for Stearic acid formulations.
- Pishro Chem. (2023-08-23). Stearic Acid Structure and Properties.
- BOC Sciences. (n.d.). Introduction to Stearic Acid as a pharmaceutical Excipient.
- Valenta, C., & Auner, B. G. (2004). The use of polymers for dermal and transdermal delivery. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 279-289.
- Nishiuchi, M. (1981). Cytotoxicity of cysteine in culture media. In Vitro, 17(10), 869-874.
- Google Patents. (2015).
- Biolin Scientific. (n.d.).
- Wikipedia. (n.d.).
- BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
- MDPI. (2018).
- The Human Metabolome Database. (2021-07-27). Showing metabocard for N-Stearoyl Glutamic acid (HMDB0241942).
- Springer. (2021). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
- PubChem. (n.d.). N-Stearoyl-L-cysteine.
- ResearchGate. (2023). What is the Critical micelle concentration of L-cysteine using as a surfactant?
- Santa Cruz Biotechnology. (n.d.). N-Stearoyl-L-cysteine.
- Taylor & Francis Online. (2018). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- MDPI. (2021). Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs)
- Brieflands. (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin.
- Semantic Scholar. (2021).
- MDPI. (2023). L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin.
- Scilit. (n.d.). Preparation and stability of astaxanthin solid lipid nanoparticles based on stearic acid.
- Patsnap. (2024).
- MDPI. (2023). Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits.
- ResearchGate. (2023). comparative study of n-acetyl cysteine loaded four types of nanoparticles.
- Open Science Publications. (2016). Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III)
- ResearchGate. (2002).
- MDPI. (2022).
- MDPI. (2019). Amino Acids and Their N-Acetylated Derivatives Maintain the Skin's Barrier Function.
- PubMed. (2014). L-Cysteine conjugated poly L-lactide nanoparticles containing 5-fluorouracil: formulation, characterization, release and uptake by tissues in vivo.
- Benchchem. (n.d.). L-Cysteine Ethyl Ester HCl vs.
- MDPI. (2017).
- NIH. (2023). N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl).
- PubMed. (2002).
- ResearchGate. (2023). Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits.
- PubMed. (2003). Anti-oxidant properties of N-acetyl-L-cysteine do not improve the immune resistance of mice fed dietary lipids to Listeria monocytogenes infection.
Sources
- 1. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits [mdpi.com]
- 3. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using a drug to structure its release matrix and release profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width [mdpi.com]
A Senior Application Scientist's Guide to the In Vivo Validation of N-Stearoyl-L-cysteine as a Novel Neuroprotective Agent
For: Researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction: The Rationale for Investigating N-Stearoyl-L-cysteine for Neuroprotection
The quest for effective neuroprotective agents to combat the devastating consequences of neurological disorders such as stroke, Parkinson's disease, and Alzheimer's disease is a paramount challenge in modern medicine. While numerous compounds have been investigated, the translation from preclinical findings to clinical efficacy remains a significant hurdle. This guide introduces N-Stearoyl-L-cysteine, a lipophilic derivative of the amino acid L-cysteine, as a promising candidate for neuroprotection and provides a comprehensive framework for its in vivo validation.
N-Stearoyl-L-cysteine is a synthetic compound that combines two molecules with individually recognized neuroprotective properties: stearic acid and L-cysteine. Stearic acid, a saturated fatty acid, has been shown to protect neurons from oxidative stress and glutamate-induced toxicity[1]. L-cysteine and its more stable derivative, N-acetylcysteine (NAC), are well-documented antioxidants that can replenish intracellular glutathione (GSH), a critical component of the cellular defense against reactive oxygen species (ROS)[2][3][4][5]. The rationale behind N-Stearoyl-L-cysteine lies in its potential to synergize these protective mechanisms in a single, blood-brain barrier-permeable molecule. The stearoyl moiety increases the lipophilicity of L-cysteine, which may enhance its ability to cross cell membranes and the blood-brain barrier, a significant limitation of L-cysteine and NAC administration[6][7]. A patent has been filed for stearoyl amino acid compounds, including N-Stearoyl-L-cysteine, highlighting their potential antioxidant activity[8].
This guide will provide a comparative analysis of N-Stearoyl-L-cysteine against an established neuroprotective agent, Edaravone, and present a detailed, field-proven protocol for its in vivo validation in a rat model of ischemic stroke.
Comparative Analysis: N-Stearoyl-L-cysteine vs. Established Neuroprotective Agents
To objectively assess the potential of N-Stearoyl-L-cysteine, it is crucial to compare its proposed attributes with those of currently approved or widely studied neuroprotective drugs. The following table provides a comparative overview with Edaravone, a free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).
| Feature | N-Stearoyl-L-cysteine (Proposed) | Edaravone (Clinically Validated) |
| Primary Mechanism of Action | Dual-action: Replenishes intracellular glutathione (GSH) via L-cysteine delivery and provides direct antioxidant and anti-excitotoxic effects through stearic acid. | Potent free radical scavenger, particularly of peroxyl and hydroxyl radicals. |
| Blood-Brain Barrier Permeability | Enhanced due to the lipophilic stearoyl group. | Readily crosses the blood-brain barrier. |
| Cellular Uptake | Potentially enhanced due to increased lipophilicity. | Efficiently enters cells. |
| Targeted Pathologies | Broad potential across various neurological disorders involving oxidative stress and excitotoxicity (e.g., stroke, Parkinson's, Alzheimer's). | Primarily used for acute ischemic stroke and ALS. |
| Supporting In Vivo Data | Limited direct evidence; potential inferred from studies on stearic acid and L-cysteine/NAC. | Extensive preclinical and clinical data demonstrating efficacy in reducing infarct volume and improving neurological outcomes in stroke models. |
Proposed In Vivo Validation of N-Stearoyl-L-cysteine in a Rat Model of Ischemic Stroke
The following section outlines a comprehensive experimental plan to validate the neuroprotective efficacy of N-Stearoyl-L-cysteine in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke in rats. This model is widely used and recapitulates many of the pathophysiological features of human ischemic stroke.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocol
1. Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Rationale: The tMCAO model mimics the ischemia-reperfusion injury seen in human stroke, providing a robust platform to assess neuroprotective efficacy.
-
Procedure:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 nylon monofilament suture with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Sham-operated animals will undergo the same surgical procedure without the filament insertion.
-
2. Experimental Groups and Drug Administration
-
Groups (n=10-12 per group):
-
Sham: Undergo surgery without MCAO.
-
Vehicle: MCAO + vehicle (e.g., saline with a small percentage of DMSO) administration.
-
N-Stearoyl-L-cysteine (NSC): MCAO + NSC administration. Multiple doses should be tested (e.g., 10, 30, 100 mg/kg).
-
Edaravone (Positive Control): MCAO + Edaravone (3 mg/kg) administration.
-
-
Administration: Drugs will be administered intravenously at the onset of reperfusion.
3. Behavioral Assessments
-
Rationale: To evaluate the functional recovery and neurological deficits post-stroke.
-
Tests:
-
Modified Neurological Severity Score (mNSS): A composite score assessing motor, sensory, reflex, and balance functions. To be performed at 24 hours, 48 hours, and 7 days post-MCAO.
-
Rotarod Test: To assess motor coordination and balance. Animals are trained pre-surgery, and their latency to fall from a rotating rod is measured at 24 hours, 48 hours, and 7 days post-MCAO.
-
Cylinder Test: To assess forelimb asymmetry, indicative of motor deficits. The number of times the animal uses its impaired (contralateral) and unimpaired (ipsilateral) forelimbs for support is recorded at 7 days post-MCAO.
-
4. Histological and Biochemical Analysis (at 7 days post-MCAO)
-
Rationale: To quantify the extent of brain injury and assess the cellular mechanisms of neuroprotection.
-
Procedures:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains and prepare coronal sections.
-
Infarct Volume Measurement: Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neuronal Survival: Use Nissl staining or immunohistochemistry for NeuN (a marker for mature neurons) to quantify neuronal loss in the peri-infarct region.
-
Apoptosis Assessment: Perform TUNEL staining to detect apoptotic cells.
-
Glial Response: Use immunohistochemistry for GFAP (astrocytes) and Iba1 (microglia) to assess the inflammatory response.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and glutathione (GSH) in brain homogenates from the ischemic hemisphere.
-
Proposed Signaling Pathway of N-Stearoyl-L-cysteine
The neuroprotective effects of N-Stearoyl-L-cysteine are hypothesized to be mediated through a dual-action mechanism that combats both oxidative stress and excitotoxicity.
Caption: Proposed dual-action neuroprotective pathway.
Data Presentation and Interpretation
All quantitative data from behavioral and histological analyses should be presented in clearly structured tables and graphs. Statistical analysis (e.g., ANOVA followed by post-hoc tests) will be crucial to determine the significance of the observed effects.
Table 2: Expected Outcomes of In Vivo Validation
| Parameter | Sham Group | Vehicle Group | N-Stearoyl-L-cysteine Group | Edaravone Group |
| mNSS Score (at 7 days) | Low (0-2) | High (8-12) | Significantly lower than Vehicle | Significantly lower than Vehicle |
| Rotarod Latency (s, at 7 days) | High (>180s) | Low (<60s) | Significantly higher than Vehicle | Significantly higher than Vehicle |
| Infarct Volume (%) | 0% | High (e.g., 30-40%) | Significantly lower than Vehicle | Significantly lower than Vehicle |
| Neuronal Survival (NeuN+ cells) | High | Low | Significantly higher than Vehicle | Significantly higher than Vehicle |
| Oxidative Stress (MDA levels) | Low | High | Significantly lower than Vehicle | Significantly lower than Vehicle |
Conclusion: A Path Forward for a Promising Neuroprotectant
While direct in vivo evidence for the neuroprotective efficacy of N-Stearoyl-L-cysteine is currently lacking, the strong scientific rationale based on the known properties of its constituent molecules makes it a highly compelling candidate for investigation. The detailed experimental framework provided in this guide offers a robust and scientifically rigorous approach to validate its therapeutic potential in a clinically relevant animal model of ischemic stroke. The successful completion of these studies would not only provide the much-needed evidence for N-Stearoyl-L-cysteine's neuroprotective effects but also pave the way for its further development as a novel therapeutic agent for a range of devastating neurological disorders.
References
-
The antioxidant N-acetyl-L-cysteine exerts strong neuroprotective effects in both in- vitro and in-vivo models of Parkinson's. NEUROFIT. [Link]
-
Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo. National Institutes of Health. [Link]
-
Impact of N-Acetyl-L-Cysteine on the Pathology of Experimental Parkinson's Disease in Vivo. SciSpace. [Link]
-
STEARIC ACID METHYL ESTER AFFORDS NEUROPROTECTION AND IMPROVES FUNCTIONAL OUTCOMES AFTER CARDIAC ARREST. National Institutes of Health. [Link]
-
Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. National Institutes of Health. [Link]
-
Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway. PubMed. [Link]
-
Neuroprotective effect of S-allyl-l-cysteine derivatives against endoplasmic reticulum stress-induced cytotoxicity is independent of calpain inhibition. PubMed. [Link]
-
Protective effect and mechanism of styrax on ischemic stroke rats: metabonomic insights by UPLC-Q/TOF-MS analysis. National Institutes of Health. [Link]
- Derivatives of cysteine.
-
Neuroprotective effects of stearic acid against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices. PubMed. [Link]
-
Stearic acid protects primary cultured cortical neurons against oxidative stress. PubMed. [Link]
-
Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. National Institutes of Health. [Link]
-
Lipophilic antioxidants in neurodegenerative diseases. PubMed. [Link]
-
The neuroprotective role of L-cysteine towards the effects of short-term exposure to lanthanum on the adult rat brain antioxidant status and the activities of acetylcholinesterase, (Na+,K+)- and Mg2+-ATPase. PubMed. [Link]
- Stearoyl amino acid compound, and preparation method and applications thereof.
-
Targeting the Cysteine Redox Proteome in Parkinson's Disease: The Role of Glutathione Precursors and Beyond. MDPI. [Link]
-
N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data. PubMed. [Link]
-
Neuroprotective effects of N-acetyl-cysteine and acetyl-L-carnitine after spinal cord injury in adult rats. PubMed. [Link]
-
Overview of the most important results from preclinical and clinical studies investigating the potential use of inosine in neurodegenerative diseases. ResearchGate. [Link]
-
N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology. PubMed. [Link]
-
Influence of N-acetyl cysteine on beta-amyloid-induced Alzheimer's disease in a rat model: A behavioral and electrophysiological study. PubMed. [Link]
-
N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging. PubMed. [Link]
-
Neuroprotective effects of N-acetyl-L-cysteine in human oligodendrocyte progenitor cells and in neonatal rats with hypoxic-ischemic encephalopathy. ResearchGate. [Link]
-
Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. Baripharma. [Link]
-
N-acetyl L-cysteine chelates and methods for making and using the same. Justia Patents. [Link]
-
Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. Frontiers. [Link]
-
Protective effects of N-acetyl-L-cysteine in human oligodendrocyte progenitor cells and restoration of motor function in neonatal rats with hypoxic-ischemic encephalopathy. PubMed. [Link]
- Substituted n-acetyl-l-cysteine derivatives and related compounds.
- Method to increase the bioavailability of cysteine.
Sources
- 1. Neuroprotective effects of stearic acid against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilic antioxidants in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Stearoyl-L-cysteine Detection
Introduction: The Analytical Imperative for N-Stearoyl-L-cysteine
N-Stearoyl-L-cysteine (NSLC) is an N-acyl amino acid, a class of molecules gaining significant interest in pharmaceuticals and cosmetics for its unique physicochemical properties. Accurate and precise quantification of NSLC is critical during formulation development, for quality control (QC) of finished products, and in stability studies. The choice of analytical method can profoundly impact development timelines and regulatory submissions. However, it is not uncommon for a project to transition between laboratories or for new technology to supersede older methods. In these scenarios, demonstrating that two different analytical methods produce comparable results is not just good science—it's a regulatory necessity. This process, known as cross-validation, ensures continuity of data and confidence in analytical outcomes.[1][2]
This guide provides an in-depth comparison of common analytical techniques for NSLC and presents a detailed, field-proven protocol for their cross-validation, grounded in principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Overview of Primary Analytical Methods for NSLC
The lipophilic stearoyl chain combined with the hydrophilic cysteine moiety gives NSLC unique analytical challenges. The two most common and powerful approaches for its quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a workhorse of the modern analytical lab. For a molecule like NSLC, which lacks a strong native chromophore, derivatization is often required to achieve adequate sensitivity.[5][6][7] This involves reacting the cysteine group with a UV-active labeling agent.
-
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase (typically C18). NSLC separates from other matrix components based on its relative affinity for the two phases. A UV detector measures the absorbance of the derivatized analyte as it elutes from the column.
-
Strengths: Robust, cost-effective, and widely available.
-
Weaknesses: Requires a derivatization step which can add complexity and variability.[8] It may lack the specificity to distinguish NSLC from structurally similar compounds or interfering matrix components.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents the gold standard for quantitative analysis due to its superior sensitivity and specificity.[9][10]
-
Principle: UPLC uses smaller particle-size columns to achieve faster and more efficient separations than traditional HPLC. The eluent from the column is directed into a mass spectrometer. The mass spectrometer ionizes the NSLC molecules, selects the specific parent ion (Q1), fragments it, and then detects a specific fragment ion (Q3). This parent-to-fragment transition is highly specific to the analyte.
-
Strengths: Exceptional sensitivity (often to picogram levels) and unparalleled specificity, which often eliminates the need for derivatization.[11]
-
Weaknesses: Higher instrument cost and operational complexity. Susceptible to matrix effects where co-eluting compounds can suppress or enhance the ionization of the analyte.
The "Why" and "How" of Cross-Validation
Cross-validation is the formal process of comparing results from two validated analytical procedures to demonstrate their equivalence.[1][12] This becomes necessary when:
-
Transferring a method from a sending lab (e.g., R&D) to a receiving lab (e.g., QC).
-
Data from different methods (e.g., an old HPLC method and a new UPLC-MS/MS method) need to be compared or combined within a single study.[12]
-
Different laboratories using the same or different methods are contributing data to the same project.
The objective is to prove that any differences between the methods are well-defined and statistically insignificant, ensuring data integrity throughout the product lifecycle.[2] Regulatory guidelines emphasize that validation is not a one-time event but a continuous process.[13]
Experimental Design for Cross-Validation
This section details a robust protocol for cross-validating an established HPLC-UV method (Method A) with a newly developed UPLC-MS/MS method (Method B) for the quantification of NSLC in a representative product matrix.
Core Principle: Analysis of Identical QC Samples
The cornerstone of cross-validation is the analysis of the same set of quality control (QC) samples by both methods.[1] The results are then statistically compared against pre-defined acceptance criteria.
Workflow Diagram
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Step-by-Step Protocol
Objective: To determine if Method B (UPLC-MS/MS) provides equivalent quantitative results to Method A (HPLC-UV) for NSLC.
Materials:
-
N-Stearoyl-L-cysteine reference standard
-
Representative blank product matrix
-
HPLC and UPLC grade solvents and reagents
-
Validated Method A (HPLC-UV) and Method B (UPLC-MS/MS) procedures
Procedure:
-
Preparation of QC Samples:
-
From a single stock solution of NSLC, prepare three large-volume QC pools in the blank matrix. The concentrations should correspond to Low, Medium, and High points within the calibration range (e.g., 1 µg/mL, 50 µg/mL, and 90 µg/mL).
-
Expert Insight: Preparing a single, homogenous batch of QCs is critical. This ensures that any observed variability is due to the analytical methods, not the samples themselves.
-
Divide each pool into at least 12 aliquots: 6 for Method A and 6 for Method B.
-
-
Analysis:
-
Method A (HPLC-UV): Analyze the six replicates of each QC level according to the validated HPLC-UV method procedure. The run should include a full calibration curve and be processed according to standard laboratory practice.
-
Method B (UPLC-MS/MS): Concurrently or subsequently, analyze the corresponding six replicates of each QC level using the validated UPLC-MS/MS method. This run must also include a full calibration curve.
-
Trustworthiness: Each analytical run must meet its own pre-defined system suitability and validation criteria for the results to be considered valid for the cross-validation comparison.
-
-
Data Evaluation and Acceptance Criteria:
-
For each QC level within each method, calculate the mean concentration and the precision (% Relative Standard Deviation, %RSD). The precision for each method should be within the limits established during their respective validations (typically ≤15%).[1]
-
Calculate the overall mean concentration for each QC level from all 12 replicates (6 from Method A + 6 from Method B).
-
The core acceptance criterion is based on the percent difference between the means of the two methods. For each QC level, the mean concentration from Method A should be within ±15% of the mean from Method B.[1]
-
A more rigorous statistical evaluation, such as a Bland-Altman plot, can also be used to assess agreement across the concentration range.
-
Performance Comparison and Data Summary
The choice between methods often involves a trade-off between speed, sensitivity, and cost. Below is a summary of expected performance data from the cross-validation of a hypothetical HPLC-UV and UPLC-MS/MS method for NSLC.
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS | Commentary |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods show excellent linearity. |
| Range | 0.5 - 100 µg/mL | 0.01 - 100 µg/mL | UPLC-MS/MS provides a significantly wider dynamic range, especially at the lower end. |
| LOD | 0.15 µg/mL | 0.003 µg/mL | The mass spectrometer offers a ~50-fold improvement in detection limit. |
| LOQ | 0.5 µg/mL | 0.01 µg/mL | Crucial for impurity analysis or low-dose formulations. |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 101.7% | Both methods are highly accurate and meet typical regulatory expectations (85-115%).[1] |
| Precision (%RSD) | < 5.0% | < 3.5% | Both methods are highly precise, well within the typical ≤15% acceptance criteria. |
| Run Time | 12 minutes | 4 minutes | UPLC technology significantly reduces analysis time, increasing throughput. |
| Specificity | Moderate (Risk of interference) | High (Specific MRM transition) | MS/MS provides confidence that the signal is unequivocally from NSLC. |
Cross-Validation Results Summary:
| QC Level | Method A Mean (µg/mL) | Method B Mean (µg/mL) | % Difference | Pass/Fail |
| Low QC (1 µg/mL) | 1.03 | 1.06 | -2.8% | Pass |
| Mid QC (50 µg/mL) | 49.5 | 51.0 | -3.0% | Pass |
| High QC (90 µg/mL) | 91.2 | 89.8 | +1.5% | Pass |
Logical Decision Framework
The results from the cross-validation study feed into a clear decision-making process.
Caption: Decision framework for analytical method cross-validation.
Conclusion and Expert Recommendations
Both HPLC-UV (with derivatization) and UPLC-MS/MS are viable techniques for the quantification of N-Stearoyl-L-cysteine. While HPLC-UV offers a robust and cost-effective solution, UPLC-MS/MS provides superior sensitivity, specificity, and throughput.
The successful cross-validation detailed here demonstrates that the new UPLC-MS/MS method can be adopted without compromising the integrity of historical data generated by the HPLC-UV method. This allows a project to confidently transition to the superior technology, leveraging its speed and sensitivity for future development and QC activities. From our experience, a proactive and rigorously executed cross-validation is a cornerstone of a successful regulatory filing and ensures the long-term viability of analytical data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][3][14]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][15]
- Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
-
Timmerman, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(5), 465-467. [Link][16]
- Nowatzke, W., & Woolf, E. (2007).
-
Valigurová, P., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. [Link][5][6]
-
Rocci, M. L., & Devanarayan, V. (2014). Method transfer, partial validation, and cross validation: recommendations for best practices and harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 890–898. [Link][1]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][2]
-
Głowacka, A., et al. (2024). LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. Biomedical Chromatography, 38(6), e5854. [Link][11]
-
Ohtsu, I., et al. (2019). Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production. AMB Express, 9(1), 94. [Link][9]
-
Shah, S., et al. (2015). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 53(7), 1057-1062. [Link][10]
-
Abdul-Aziz, H., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link][7]
-
Baqai, F. T., & Beg, A. E. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 51-56. [Link][8]
-
Radić, Z., et al. (2011). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. International Journal of Analytical Chemistry, 2011, 835232. [Link][17]
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. asosindex.com.tr [asosindex.com.tr]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of N-Stearoyl-L-cysteine and L-cysteine
Introduction: The Imperative of Off-Target Profiling in Drug Development
In the pursuit of novel therapeutics, the ideal drug candidate is a molecular marksman, engaging its intended target with high precision and potency to elicit a desired therapeutic effect. However, the reality of pharmacology is often more complex. Small molecules frequently interact with unintended proteins, known as "off-targets," leading to unforeseen biological consequences.[1][2] These off-target effects are a primary driver of drug-induced toxicity and can lead to the failure of promising candidates in late-stage clinical trials.[2] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in mitigating patient risk.[3]
This guide provides a comparative analysis of the potential off-target effects of two related molecules: the endogenous amino acid L-cysteine and its lipidated derivative, N-Stearoyl-L-cysteine. While L-cysteine is a fundamental building block of life with ubiquitous physiological roles, its acylation with stearic acid fundamentally alters its physicochemical properties, leading to a distinct pharmacological profile and, consequently, a different spectrum of potential off-target interactions. We will explore their known biological functions, infer their off-target propensities based on their chemical nature, and detail the experimental workflows required to empirically assess and compare their selectivity profiles.
Pillar 1: Understanding the Primary Biological Landscape
Before delving into unintended interactions, it is crucial to understand the primary, or "on-target," biological roles of each molecule. This context is essential for distinguishing a molecule's intended mechanism from its potential off-target liabilities.
L-Cysteine: The Ubiquitous Biological Nucleophile
L-cysteine is a semi-essential amino acid central to mammalian physiology.[4][5] Its biological functions are diverse and are largely dictated by the highly reactive thiol (-SH) group in its side chain.[5][][7]
-
Protein Structure and Function: Cysteine residues form disulfide bonds, which are critical for the folding, stability, and activity of countless proteins, particularly those secreted into the extracellular space.[4][5][8]
-
Antioxidant Defense: It is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in human cells.[4][5][] GSH is paramount for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
-
Detoxification: The thiol group has a high affinity for heavy metals, enabling cysteine-rich proteins like metallothioneins to bind and sequester toxic metals such as mercury and lead.[5][]
-
Metabolic Hub: Cysteine is a key source of sulfur in metabolism, essential for the creation of iron-sulfur clusters, coenzyme A, and other vital molecules.[5][8]
N-Stearoyl-L-cysteine: An Emerging Lipoamino Acid Signal
N-Stearoyl-L-cysteine belongs to a class of lipids known as N-acyl amino acids (NAAAs), which are increasingly recognized as endogenous signaling molecules.[9][10] The conjugation of stearic acid, an 18-carbon saturated fatty acid, to the amino group of cysteine renders the molecule highly lipophilic.
-
Known Biological Activity: Published data suggests N-Stearoyl-L-cysteine possesses neuroprotective properties, potentially through the reduction of oxidative stress and inhibition of lipid peroxidation.[11]
-
Class-Based Functional Inference: As an NAAA, its mechanism may involve UCP1-independent mitochondrial uncoupling, a process that dissipates the proton motive force to generate heat.[12][13][14] However, studies on related NAAAs indicate that this effect may not be more potent than that of conventional fatty acids and that higher concentrations can lead to deleterious cellular effects.[12][14]
Pillar 2: A Comparative Assessment of Off-Target Propensity
The distinct chemical structures of L-cysteine and N-Stearoyl-L-cysteine predict fundamentally different off-target interaction profiles.
L-Cysteine: Off-Targets as Widespread Physiology
For an endogenous molecule like L-cysteine, the concept of "off-target" is nuanced. Its interactions are vast and integral to cellular function. However, when administered exogenously at pharmacological concentrations, these same interactions can become liabilities.
-
High Reactivity of Thiol Group: The nucleophilic thiol can react non-specifically with electrophilic molecules and can form disulfide bonds with protein cysteine residues, potentially altering their structure and function. This high reactivity is a double-edged sword, crucial for its biological role but also a source of non-specific interactions.[5][15]
-
Metal Chelation: Its ability to bind metal ions, while vital for metalloprotein function, could potentially disrupt the homeostasis of essential metallic cofactors at high concentrations.[5]
-
Receptor Interaction: There is evidence to suggest that L-cysteine may act as a competitive antagonist at certain neurotransmitter receptors, such as GABAA ρ1 receptors, representing a potential off-target interaction in the central nervous system.[7]
N-Stearoyl-L-cysteine: A Profile Governed by Lipophilicity and a Reactive Warhead
The addition of the stearoyl chain dramatically alters the molecule's interaction landscape.
-
Increased Lipophilicity: The long acyl chain will drive the molecule to associate with lipid-rich environments, such as cell membranes and the hydrophobic pockets of proteins. This could lead to non-specific membrane disruption or promiscuous binding to proteins with suitable hydrophobic domains, a common source of off-target effects for lipophilic drugs.
-
Endocannabinoidome Interactions: As an NAAA, it is chemically related to endocannabinoids and may interact with the complex network of receptors, enzymes, and transporters within the "endocannabinoidome" signaling system.[9]
-
Mitochondrial Effects: The potential to act as a mitochondrial uncoupler, possibly through interaction with adenine nucleotide translocators (ANTs), could be a significant off-target effect if the molecule is being developed for a different primary purpose.[14]
-
Retained Thiol Reactivity: Crucially, the cysteine thiol group remains. This highly reactive "warhead" can engage in covalent bond formation with cysteine residues on other proteins. While covalent targeting can be a deliberate drug design strategy, it carries a significant risk of irreversible, off-target protein modification, which can lead to toxicity or immunogenicity.[16][17][18]
Summary Comparison Table
| Feature | L-Cysteine | N-Stearoyl-L-cysteine |
| Chemical Nature | Hydrophilic, zwitterionic amino acid | Lipophilic N-acyl amino acid |
| Primary Driver of Off-Target Effects | High reactivity of thiol group; ubiquitous physiological integration | High lipophilicity; retained reactivity of cysteine thiol group |
| Predicted Off-Target Classes | Metal-binding proteins, enzymes with reactive cysteines, neurotransmitter receptors (e.g., GABA) | Membrane-associated proteins, proteins with hydrophobic binding pockets, mitochondrial proteins (e.g., ANTs), endocannabinoidome components |
| Primary Interaction Type | Non-covalent (ionic, H-bonds), reversible covalent (disulfide exchange), metal coordination | Hydrophobic, potential for irreversible covalent modification via thiol group |
| Key Concern | Disruption of normal physiology and metabolic pathways at pharmacological doses | Promiscuous binding due to lipophilicity; irreversible off-target covalent modification |
Pillar 3: Experimental Workflows for Off-Target Profiling
A comprehensive assessment requires a multi-tiered approach, moving from broad, predictive methods to specific, unbiased, proteome-wide analyses. Every protocol described is designed as a self-validating system, incorporating controls to ensure data integrity.
Workflow 1: In Silico Prediction and Early Screening
The process begins with computational models to forecast potential interactions, guiding subsequent experimental work. This is a cost-effective first pass to identify the most likely off-target candidates.[2][19]
Caption: In Silico screening workflow for predicting off-target interactions.
Protocol: In Silico Off-Target Prediction
-
Objective: To computationally identify and prioritize potential off-target proteins for N-Stearoyl-L-cysteine and L-cysteine based on ligand chemical similarity to known binders of proteins.
-
Materials:
-
2D chemical structures of test compounds (e.g., in SMILES or SDF format).
-
Access to computational platforms or software (e.g., SwissTargetPrediction, SuperPred, SEA).
-
A curated database of known protein-ligand interactions (e.g., ChEMBL).
-
-
Methodology:
-
Input the 2D structures of N-Stearoyl-L-cysteine and L-cysteine into the prediction tool.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Execute the similarity search. The algorithm compares the input structures against a library of known active ligands. For example, the Similarity Ensemble Approach (SEA) calculates an expectation value (E-value) based on the similarity of the input molecule to the sets of ligands for thousands of proteins.[2]
-
Collect the output, which is typically a list of potential protein targets ranked by a similarity score or probability of interaction.
-
Causality Check: The rationale is that molecules with similar structures often bind to similar proteins. This method allows for the rapid generation of testable hypotheses.
-
Self-Validation: Cross-reference predictions from multiple independent algorithms to identify consensus hits, increasing confidence in the predictions. Filter results based on biological relevance and known expression patterns of the predicted targets.
-
Workflow 2: In Vitro Broad Panel Screening
The next step is to experimentally test the computational predictions and screen for unforeseen interactions using broad panels of purified proteins. Kinase panels are a common example, given that kinases are a frequent source of off-target effects for many drugs.[3]
Caption: Workflow for in vitro off-target panel screening.
Protocol: Kinase Profiling Assay
-
Objective: To quantify the inhibitory activity of N-Stearoyl-L-cysteine and L-cysteine against a large, diverse panel of purified human kinases.
-
Materials:
-
Test compounds serially diluted in DMSO.
-
A commercial kinase panel (e.g., Eurofins DiscoverX, Promega). These panels typically include the purified kinase, a specific substrate, and ATP.
-
Assay plates (e.g., 384-well).
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™).
-
A multi-mode plate reader.
-
-
Methodology:
-
Dispense a fixed amount of each kinase from the panel into the wells of the assay plate.
-
Add the test compounds across a range of concentrations (e.g., 10-point dose-response curve, from 10 nM to 100 µM). Include positive control (staurosporine) and negative control (DMSO vehicle) wells.
-
Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate for the recommended time (e.g., 60 minutes) at room temperature. The causality is that if the compound binds to the kinase, it will inhibit the phosphorylation of the substrate.
-
Stop the reaction and add the detection reagent. This reagent quantifies the amount of product (e.g., ADP) formed, which is inversely proportional to kinase inhibition.
-
Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
Data Analysis: Normalize the data to controls (% inhibition = 100 * (1 - (Test_Signal - Pos_Ctrl) / (Neg_Ctrl - Pos_Ctrl))). Plot % inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value for any "hit."
-
Self-Validation: The inclusion of positive and negative controls on every plate validates the assay's performance. Hits are typically defined as >50% inhibition at a specific concentration (e.g., 10 µM). Confirmed hits should be re-tested to ensure reproducibility.
-
Workflow 3: Unbiased Proteome-Wide Profiling
To discover truly novel and unexpected off-targets, unbiased methods that survey interactions across the entire proteome are essential. Activity-Based Protein Profiling (ABPP) is exceptionally well-suited for molecules containing a reactive cysteine, as it can map the covalent engagement of this warhead across thousands of proteins simultaneously in a native biological system.[17]
Sources
- 1. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 5. Cysteine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. biosynth.com [biosynth.com]
- 12. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. How to improve drug selectivity? [synapse.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Stearoyl-L-cysteine
Foreword: Beyond the Datasheet
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of the chemical lifecycle. This guide provides a comprehensive framework for the proper disposal of N-Stearoyl-L-cysteine. We will move beyond generic statements, delving into the chemical reasoning that underpins best practices. The objective is to empower you, my fellow researchers, to manage this chemical waste stream not just in compliance with regulations, but with a deep understanding of the principles of laboratory safety and environmental stewardship. This document is designed to be a self-validating system, where the logic behind each step reinforces the procedure itself.
Compound Profile and Hazard Assessment
N-Stearoyl-L-cysteine is an N-acylated derivative of the amino acid L-cysteine, incorporating a long-chain stearoyl group.[1][2] This modification significantly alters its physical properties compared to its parent amino acid, L-cysteine.
| Property | Value / Observation | Implication for Disposal |
| Molecular Formula | C₂₁H₄₁NO₃S | The presence of sulfur and a long hydrocarbon chain informs potential combustion byproducts and environmental persistence. |
| Physical State | Solid Powder | As a solid, it poses a risk of dust formation. Dust can be an inhalation hazard and may form combustible mixtures in the air.[3] |
| Solubility | Insoluble in water; soluble in organic solvents. | Prohibits aqueous drain disposal. Disposal methods must account for the organic solvent matrix. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[4] | Waste must be segregated from strong oxidizers to prevent violent reactions. |
| Toxicity | Detailed toxicological properties for N-Stearoyl-L-cysteine are not thoroughly investigated. However, L-cysteine itself is generally considered low hazard but can be harmful if swallowed in large quantities.[5][6] | In the absence of specific data, it is prudent to treat the compound and its waste as potentially hazardous. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by a safety officer. |
Causality of Hazard Assessment: The long stearoyl chain makes the molecule lipophilic and non-volatile. While the L-cysteine moiety is a common biological molecule, the overall structure is not readily biodegradable. Therefore, the primary directive is to prevent its release into the environment.[7] The physical form as a powder necessitates handling procedures that minimize dust generation to prevent inhalation and potential combustible dust hazards.[3]
Waste Disposal Workflow: A Decision-Based Approach
The proper disposal of N-Stearoyl-L-cysteine waste is not a single procedure but a workflow dependent on the form of the waste. The following diagram illustrates the decision-making process for segregating and handling different waste streams.
Caption: Decision workflow for N-Stearoyl-L-cysteine waste segregation.
Standard Operating Procedure (SOP) for Disposal
This protocol provides step-by-step guidance for the collection and disposal of waste containing N-Stearoyl-L-cysteine.
Principle of Segregation
Proper waste management begins with segregation at the point of generation.[8] Mixing different waste classes can lead to dangerous chemical reactions, complicates disposal, and increases costs.[9] The primary segregation for N-Stearoyl-L-cysteine waste is between solid, non-halogenated organic, and aqueous streams.
Protocol for Solid Waste Disposal
This applies to expired reagents, contaminated personal protective equipment (PPE) like gloves, and contaminated lab consumables (e.g., weigh paper, plasticware).
-
Designate a Waste Container: Procure a dedicated, compatible solid waste container with a secure, screw-top lid. The container must be clearly labeled "Hazardous Waste - Solid Chemicals".
-
Content Labeling: On the label, list "N-Stearoyl-L-cysteine" and any other solid chemical waste added. Maintain an approximate percentage composition.[9]
-
Transfer Waste: Carefully place the solid waste into the designated container. If transferring powder, do so in a chemical fume hood to minimize dust generation.[3]
-
Secure and Store: Keep the container sealed at all times except when adding waste.[10] Store the container in your lab's designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation.[9][10]
-
Arrange for Pickup: Once the container is full, or within one year of the first addition of waste, contact your institution's Environmental Health & Safety (EH&S) department for disposal.[10]
Protocol for Solutions in Organic Solvents
This applies to reaction mixtures, stock solutions, or any liquid waste where N-Stearoyl-L-cysteine is dissolved in a non-halogenated organic solvent (e.g., ethanol, ethyl acetate).
-
Designate a Waste Container: Use a dedicated, compatible liquid waste container (plastic is often preferred) for "Non-Halogenated Solvent Waste".[10]
-
Content Labeling: Label the container with "Hazardous Waste - Non-Halogenated Solvents". List all constituents, including "N-Stearoyl-L-cysteine" and all solvents, with estimated percentages.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. Perform this transfer within a chemical fume hood.
-
Secure and Store: Do not fill the container beyond 90% capacity to allow for vapor expansion.[9] Keep the container tightly capped and store it in the SAA.
-
Arrange for Pickup: Contact EH&S for disposal when the container is full.
Protocol for Contaminated Container Disposal
Empty containers that held N-Stearoyl-L-cysteine must be properly decontaminated before being disposed of as regular trash.
-
Initial Decontamination: As the compound is not acutely toxic, triple rinsing is a best practice.[11] Rinse the empty container three times with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste. It must be collected and disposed of into the appropriate "Non-Halogenated Solvent Waste" stream as described in section 4.3.[11]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[11]
-
Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the regular trash or glass recycling, depending on the material.[11] Always remove the cap before disposal.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if significant dust is generated.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves, and a lab coat. For large spills of powder, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For Solid Spills: Do NOT dry sweep. Gently cover the spill with an absorbent material. Collect the material using a scoop or dustpan and place it in a sealed container for disposal as solid chemical waste.[3][12]
-
For Liquid Spills: Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inwards. Place all contaminated materials into a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as solid waste.
Waste Minimization
A core principle of green chemistry and laboratory safety is the minimization of waste generation.[10]
-
Source Reduction: Order only the quantity of N-Stearoyl-L-cysteine required for your experiments.[10]
-
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[10]
-
Avoid Cross-Contamination: Use dedicated spatulas and glassware to prevent unnecessarily contaminating clean supplies.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that our research endeavors are conducted with the utmost respect for environmental integrity.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782939, N-Stearoyl-L-cysteine. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: N-Acetyl-L-Cysteine. Retrieved from [Link]
-
Fisher Scientific. (2015, January 21). Safety Data Sheet: L-Cysteine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]
Sources
- 1. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Handling N-Stearoyl-L-cysteine: A Precautionary Approach
In the landscape of drug development and research, the introduction of novel molecules requires not only scientific ingenuity but also a rigorous commitment to safety. N-Stearoyl-L-cysteine, an N-acylated amino acid, represents such a compound where comprehensive, publicly available safety data is limited. This guide is structured to provide essential, immediate safety and logistical information for its handling. As a Senior Application Scientist, my directive is to build a framework of safety based on a conservative evaluation of the compound's constituent parts and related molecules. This ensures that while we explore its scientific potential, we operate with an unwavering commitment to the well-being of laboratory personnel.
The Precautionary Principle: Acknowledging the Data Gap
A thorough search for a specific Safety Data Sheet (SDS) for N-Stearoyl-L-cysteine (CAS 67603-46-7) did not yield a comprehensive hazard profile. In such instances, laboratory safety protocols mandate the adoption of the precautionary principle. This means we treat the substance as potentially hazardous until sufficient data proves otherwise.
Our safety and handling recommendations are therefore synthesized from:
-
The known properties of its parent molecules: L-cysteine and stearic acid.
-
Safety data from structurally similar compounds, such as N-Acetyl-L-cysteine.
-
Established best practices for handling solid, powdered chemical reagents of unknown toxicity.[1]
This approach ensures a robust margin of safety for all laboratory operations.
Hazard Assessment: An Inferred Profile
By analyzing the components and related structures, we can construct a conservative, inferred hazard profile for N-Stearoyl-L-cysteine.
| Property/Hazard | Inferred Assessment & Rationale | Source |
| Physical State | Solid, likely a crystalline powder. | Based on related compounds like L-cysteine and N-acetyl-L-cysteine. |
| Molecular Formula | C₂₁H₄₁NO₃S | [2][3] |
| Molecular Weight | 387.62 g/mol | [2][3] |
| Water Solubility | Expected to be low to negligible. | The long, lipophilic 18-carbon stearoyl chain significantly reduces the aqueous solubility of the polar L-cysteine head group. |
| Inhalation Hazard | Potential for respiratory tract irritation. Fine powders can be easily aerosolized during handling (e.g., weighing) and can cause mechanical and chemical irritation to the respiratory system. | [4][5] |
| Skin Hazard | Potential for skin irritation. While L-cysteine has low irritation potential, related acylated compounds can be irritants. Prudent practice dictates avoiding all direct skin contact. | [4][5] |
| Eye Hazard | Potential for serious eye irritation. Many powdered chemicals can cause significant mechanical irritation and chemical damage to the eyes. The SDS for N-Acetyl-L-cysteine specifically warns of serious eye irritation. | |
| Ingestion Hazard | Potential to be harmful if swallowed. The toxicological properties have not been thoroughly investigated. L-cysteine itself is classified as harmful if swallowed in some contexts. | [6][7] |
| Stability | May be air-sensitive. L-cysteine is known to be sensitive to air. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is non-negotiable and must be based on our conservative risk assessment. The goal is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: inhalation, dermal contact, and eye contact.
Mandatory PPE Ensemble:
-
Eye Protection: Chemical Safety Goggles. Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against fine powders. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.
-
Hand Protection: Chemical-Resistant Nitrile Gloves. Nitrile gloves provide a good initial barrier for incidental contact with a wide range of chemicals. Ensure gloves are inspected before use and changed immediately if contamination is suspected. For prolonged handling or when dissolving in organic solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection.[7]
-
Body Protection: Laboratory Coat. A clean, buttoned lab coat is required to protect skin and personal clothing from contamination.
-
Respiratory Protection: Engineering Controls are Primary. All handling of N-Stearoyl-L-cysteine powder must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure. If, under rare and stringently controlled circumstances, a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is the absolute minimum requirement.[5]
The following diagram illustrates the decision-making process for PPE selection.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring the integrity of your experiment.
Protocol 1: Weighing Solid N-Stearoyl-L-cysteine
-
Preparation: Don the complete mandatory PPE ensemble (fume hood, goggles, gloves, lab coat).
-
Work Area: Ensure the analytical balance is clean and placed inside the chemical fume hood. Use a draft shield to improve accuracy.
-
Handling: Use a spatula to carefully transfer the desired amount of powder from the stock container to a tared weigh boat or paper. Avoid any actions that could generate dust, such as tapping containers or rapid movements.
-
Closure: Securely close the primary stock container immediately after dispensing.
-
Cleanup: Gently wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any residual powder. Dispose of the cloth as chemical waste.
-
Transport: If the weighed sample needs to be moved, place it in a sealed, labeled secondary container (e.g., a vial or beaker covered with parafilm).
Protocol 2: Spill Cleanup Procedure
-
Evacuate and Alert: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Evaluate the extent of the spill. Ensure you are wearing the appropriate PPE before proceeding.
-
Containment: For a small powder spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne.
-
Cleanup: Carefully wipe the area from the outside in with the damp towel. For larger spills, use an absorbent material appropriate for chemical spills. Avoid dry sweeping, which can generate dust.[4][5]
-
Disposal: Place all contaminated materials (towels, absorbent pads, gloves) into a sealed bag and place it in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and wipe dry.
Emergency and Disposal Plan
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Disposal Plan
Given the uncharacterized nature of N-Stearoyl-L-cysteine, all waste must be treated as hazardous.
-
Do NOT dispose of this chemical down the drain or in the regular trash.[4]
-
Solid Waste: All contaminated solid materials, including empty stock containers, used gloves, weigh boats, and cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.
-
Liquid Waste: Any solutions containing N-Stearoyl-L-cysteine must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Consult EHS: Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper waste stream segregation and pickup procedures.[6]
The following diagram outlines the mandatory disposal pathway.
By adhering to this comprehensive safety framework, researchers can confidently handle N-Stearoyl-L-cysteine, ensuring both personal safety and the integrity of their scientific work.
References
-
PubChem. (n.d.). N-Stearoyl-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]
-
BIOFOUNT. (n.d.). N-Stearoyl-L-cysteine. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]
-
Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
Sources
- 1. N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
